Technical Documentation Center

2-Propylbenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Propylbenzoic acid
  • CAS: 2438-03-1

Core Science & Biosynthesis

Foundational

synthesis of 2-propylbenzoic acid from 2-propyl aniline

Target Compound: 2-Propylbenzoic Acid (CAS: 2438-03-1) Starting Material: 2-Propylaniline (CAS: 1821-39-2) Primary Methodology: Sandmeyer Cyanation & Sterically-Hindered Hydrolysis Executive Summary This technical guide...

Author: BenchChem Technical Support Team. Date: February 2026

Target Compound: 2-Propylbenzoic Acid (CAS: 2438-03-1) Starting Material: 2-Propylaniline (CAS: 1821-39-2) Primary Methodology: Sandmeyer Cyanation & Sterically-Hindered Hydrolysis

Executive Summary

This technical guide details the synthesis of 2-propylbenzoic acid from 2-propylaniline. While the transformation appears trivial on paper (


), the presence of the ortho-propyl group introduces significant steric impedance that complicates standard protocols. This guide prioritizes a robust Sandmeyer Cyanation  route, followed by a High-Temperature Hydrolysis  designed to overcome the ortho-effect.

Key Technical Challenges:

  • Diazonium Instability: The ortho-propyl substituent can accelerate dediazoniation via steric strain.

  • Cyanide Handling: The Sandmeyer step involves hazardous cyanide species, requiring strict engineering controls.

  • Hydrolytic Resistance: The steric bulk of the propyl group shields the nitrile carbon, rendering standard aqueous hydrolysis ineffective.

Retrosynthetic Analysis & Pathway

The most reliable industrial and laboratory route involves the conversion of the amine to a nitrile, followed by hydrolysis. Direct carboxylation via organometallics (e.g., Grignard) is avoided due to the incompatibility of the acidic protons on the aniline and the cryogenic requirements of lithiation.

G Aniline 2-Propylaniline (Starting Material) Diazo Diazonium Salt (Intermediate) Aniline->Diazo NaNO2, HCl < 5°C Nitrile 2-Propylbenzonitrile (Key Intermediate) Diazo->Nitrile CuCN, KCN Sandmeyer Acid 2-Propylbenzoic Acid (Target) Nitrile->Acid H2SO4 (70%) Reflux

Figure 1: Synthetic pathway utilizing the Sandmeyer reaction followed by acid-catalyzed hydrolysis.

Phase 1: Diazotization and Sandmeyer Cyanation

Objective: Convert 2-propylaniline to 2-propylbenzonitrile.

Mechanistic Insight

The reaction proceeds via a radical-nucleophilic aromatic substitution (


).[1][2][3] The copper(I) catalyst acts as a single-electron transfer (SET) agent.[2]
  • Diazotization: Formation of the electrophilic nitrosonium ion (

    
    ) attacks the amine.
    
  • Reduction:

    
     reduces 
    
    
    
    to an aryl radical (
    
    
    ) and
    
    
    .
  • Ligand Transfer: The cyanide ligand transfers from the

    
     species to the aryl radical.
    
Experimental Protocol

Safety Critical: This procedure generates HCN. Perform ONLY in a high-efficiency fume hood with a cyanide antidote kit available.

Reagents:

  • 2-Propylaniline (1.0 eq)[4]

  • Sodium Nitrite (1.1 eq)

  • Hydrochloric Acid (2.5 eq, 6M)

  • Copper(I) Cyanide (1.2 eq)

  • Potassium Cyanide (1.5 eq)

Step-by-Step Methodology:

  • Preparation of Cuprous Cyanide Solution:

    • Dissolve Copper(I) Cyanide and Potassium Cyanide in water.

    • Note: This forms the soluble complex

      
      . Keep this solution at 60°C.
      
  • Diazotization (The Cold Step):

    • Charge a separate flask with 2-propylaniline and 6M HCl. Cool to 0–5°C using an ice/salt bath.

    • Add aqueous

      
       dropwise. Maintain internal temperature strictly 
      
      
      
      .
    • Validation Point: Test with Starch-Iodide paper. An immediate blue/black color confirms excess nitrous acid (successful nitrosation).

  • The Sandmeyer Reaction:

    • Neutralize the cold diazonium solution to pH 6-7 using solid Sodium Carbonate (critical to prevent HCN evolution upon mixing with cyanide).

    • Add the cold diazonium solution slowly to the warm (60°C) Cuprous Cyanide solution.

    • Observation: Nitrogen gas will evolve vigorously.

    • Heat to 80°C for 30 minutes to ensure completion.

  • Workup:

    • Steam distill the mixture or extract with ethyl acetate.

    • Wash organic layer with 1M NaOH (removes phenolic byproducts) and brine.

    • Dry over

      
       and concentrate.
      

Data Summary: Phase 1

Parameter Specification Notes
Temp (Diazotization) < 5°C Higher temps lead to phenol formation.
pH (Transfer) 6.0 - 7.0 Prevents HCN gas release.

| Visual Cue |


 Evolution | Ceases when reaction is complete. |
| Target Yield  | 65 - 75% | Loss due to steric crowding. |

Phase 2: Hydrolysis of Sterically Hindered Nitrile

Objective: Hydrolyze 2-propylbenzonitrile to 2-propylbenzoic acid.

The "Ortho Effect" Challenge

Hydrolysis of nitriles usually requires basic conditions (


). However, the ortho-propyl group blocks the trajectory of the nucleophile (

) toward the nitrile carbon. Standard aqueous reflux often fails, yielding only the amide or recovering starting material.

Solution: We utilize Acid-Catalyzed Hydrolysis with high thermal energy to force the tetrahedral intermediate formation.

Experimental Protocol (Acidic Route)

Reagents:

  • 2-Propylbenzonitrile (from Phase 1)

  • Sulfuric Acid (70% w/w)

  • Glacial Acetic Acid (Solvent/Co-solvent)

Step-by-Step Methodology:

  • Setup:

    • Place the nitrile in a round-bottom flask equipped with a robust reflux condenser.

    • Add 70%

      
       (10 mL per gram of nitrile).
      
    • Optional: Add Glacial Acetic Acid (1:1 ratio with

      
      ) if solubility is poor.
      
  • Reaction:

    • Heat to reflux (approx. 140-160°C) .

    • Maintain reflux for 12–24 hours.

    • Validation Point: Monitor via TLC or IR. The sharp

      
       stretch at 
      
      
      
      must disappear completely.
  • Isolation:

    • Cool the mixture to room temperature.

    • Pour slowly onto crushed ice. The acid should precipitate as a solid.

    • If oil forms (due to impurities), extract with Dichloromethane (DCM) and extract the acid into saturated

      
       (separates it from unreacted nitrile/amide).
      
    • Acidify the bicarbonate layer with HCl to precipitate pure 2-propylbenzoic acid.

  • Purification:

    • Recrystallize from Ethanol/Water or Hexanes.

Workflow Start Crude Nitrile Hydrolysis Reflux in 70% H2SO4 12-24 Hours Start->Hydrolysis Check IR Check: 2220 cm-1? Workup Pour on Ice -> NaHCO3 Wash Check->Workup No CN peak Retry Increase Temp (Glycol/KOH) Check->Retry CN peak remains Hydrolysis->Check Product 2-Propylbenzoic Acid Workup->Product

Figure 2: Decision workflow for the hydrolysis of sterically hindered nitriles.

Analytical Validation

To ensure the integrity of the synthesized product, the following spectral characteristics must be verified.

TechniqueExpected SignalStructural Assignment
IR Spectroscopy 1680 - 1700 cm⁻¹ (Strong)C=O Stretch (Carboxylic Acid)
IR Spectroscopy 2500 - 3300 cm⁻¹ (Broad)O-H Stretch (Carboxylic Acid)
1H NMR

0.95 (t, 3H)
Methyl of propyl group
1H NMR

1.6 (m, 2H), 2.6 (t, 2H)
Methylene protons
1H NMR

11.0 - 12.0 (s, 1H)
Carboxylic acid proton
Melting Point 58 - 60°CLiterature value check

References

  • Vogel's Textbook of Practical Organic Chemistry . 5th Edition. Preparation of Chlorobenzene (Sandmeyer Reaction) - Adapted for Cyanation.[1]

  • Organic Syntheses , Coll. Vol. 1, p. 514 (1941). o-Tolunitrile and o-Toluic Acid. (Canonical protocol for ortho-alkyl aniline conversion).

  • Friedman, L. & Shechter, H. (1961). Preparation of Nitriles from Halides and Sodium Cyanide. Solvent Effects. Journal of Organic Chemistry. (Discusses solvent effects relevant to nucleophilic attack).

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 17188, 2-Propylbenzoic acid.

  • Cohen, T. et al. (1977). The Radical Mechanism of the Sandmeyer Reaction. J. Am. Chem. Soc. (Mechanistic grounding).[5]

Sources

Exploratory

Technical Guide: Characterization of 2-Propylbenzoic Acid by FT-IR and Mass Spectrometry

[1] Executive Summary & Structural Context[1][2][4][5] This guide provides a rigorous technical framework for the characterization of 2-propylbenzoic acid ( , MW 164.20 g/mol ).[1] Unlike its para-isomer, which exhibits...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Structural Context[1][2][4][5]

This guide provides a rigorous technical framework for the characterization of 2-propylbenzoic acid (


, MW 164.20  g/mol ).[1] Unlike its para-isomer, which exhibits standard alkylbenzene behavior, the ortho-substitution of 2-propylbenzoic acid introduces unique steric and electronic intramolecular interactions.[1] These interactions manifest distinctively in both vibrational spectroscopy (FT-IR) and ion fragmentation physics (MS).[1]

Correct identification requires correlating the out-of-plane (oop) C-H bending vibrations in IR with the "Ortho Effect" fragmentation pathways in Mass Spectrometry.[1] This document outlines the specific spectral fingerprints and the mechanistic logic required to validate this compound in a drug development or synthetic research setting.

Chemical Identity[1][2][3][4][6][7][8][9]
  • IUPAC Name: 2-Propylbenzoic acid[1][2][3]

  • CAS Number: 2438-03-1[1][2][4][3]

  • Molecular Weight: 164.20 g/mol [1]

  • Key Structural Feature: Carboxylic acid group ortho to a propyl chain.[1]

Sample Preparation & Purity Prerequisites

Before spectral acquisition, the physical state of the sample must be controlled.[1] Benzoic acid derivatives are prone to dimerization and hygroscopic interference.[1]

Protocol 1: Sample Conditioning

  • Desiccation: Dry the sample in a vacuum desiccator over

    
     for 4 hours to remove surface moisture. Water bands (3400 cm⁻¹) can obscure the O-H dimer stretch.[1]
    
  • Solvent Check: If the sample was recrystallized from solvents like ethanol or toluene, verify removal via TGA or NMR prior to MS analysis to prevent background contamination.[1]

Fourier Transform Infrared Spectroscopy (FT-IR)[1]

Mechanistic Theory

In the solid state, 2-propylbenzoic acid exists primarily as a hydrogen-bonded dimer.[1] The ortho-propyl group exerts a steric influence that may slightly twist the carboxyl group out of planarity with the benzene ring, subtly shifting the C=O stretch to higher wavenumbers compared to unhindered conjugated acids.[1] The most critical differentiator, however, is the "Fingerprint Region" (600–900 cm⁻¹), where the substitution pattern is encoded.[1]

Experimental Protocol (ATR-FTIR)
  • Instrument: FTIR Spectrometer with Diamond ATR accessory.

  • Resolution: 4 cm⁻¹.[1]

  • Scans: 32 (background) / 32 (sample).[1]

  • Atmospheric Correction: CO₂/H₂O suppression enabled.[1]

Diagnostic Peak Assignments
Functional GroupFrequency (cm⁻¹)Vibrational ModeDiagnostic Note
O-H (Acid) 2500 – 3300Stretching (Broad)Characteristic "fermi resonance" shoulder often visible on the lower energy side.[1]
C-H (Aromatic) 3000 – 3100StretchingWeak intensity, distinct from aliphatic C-H.[1]
C-H (Aliphatic) 2850 – 2960StretchingArises from the propyl chain (

).[1]
C=O (Acid) 1680 – 1705StretchingStrong intensity.[1] Conjugated with ring, but steric twist may shift it slightly higher than standard 1680 cm⁻¹.[1]
C=C (Ring) 1580 – 1600StretchingAromatic ring breathing modes.[1]
C-O (Acid) 1280 – 1320StretchingCoupled with O-H bending.[1]
Ortho-Subst. 730 – 770 C-H Out-of-Plane Bend CRITICAL: 1,2-disubstituted benzenes typically show a single strong band in this range.[1]
Workflow Visualization

IR_Workflow Sample Solid Sample (2-Propylbenzoic Acid) Prep Desiccation (Remove H2O) Sample->Prep ATR Diamond ATR Acquisition Prep->ATR Process Baseline Corr. & Atmospheric Supp. ATR->Process Analysis Peak Picking: Focus 730-770 cm⁻¹ Process->Analysis

Figure 1: FT-IR acquisition workflow emphasizing the critical step of focusing on the fingerprint region for isomer confirmation.

Mass Spectrometry (EI-MS)[1][7][11]

Ionization Physics & The "Ortho Effect"

While Electrospray Ionization (ESI) is common for acids (in negative mode), Electron Ionization (EI) at 70 eV is preferred for structural characterization because it induces informative fragmentation.[1]

The definitive feature of 2-propylbenzoic acid is the Ortho Effect .[1] In mass spectrometry, ortho-substituted aromatic acids undergo a specific rearrangement where a neutral molecule (often water) is eliminated from the molecular ion.[1] This is geometrically impossible for the meta and para isomers.[1]

Mechanism:

  • Parent Ion:

    
     (
    
    
    
    ).
  • Ortho-Elimination: The carbonyl oxygen abstracts a hydrogen from the propyl group (or interacts with the hydroxyl), facilitating the loss of water (

    
    , 18 Da).[1]
    
  • Result: A distinct peak at

    
     (
    
    
    
    ).[1]
Diagnostic Fragment Table[1]
m/z (Mass-to-Charge)Ion IdentityMechanism / Origin
164

Molecular Ion.
146

Ortho Effect: Intramolecular dehydration.[1] Highly specific to the 2-isomer.
119

Loss of propyl group.[1] Formation of carboxyl-phenyl cation.[1]
105

Benzoyl cation (Loss of propyl + OH, or subsequent fragmentation).[1]
91

Tropylium ion (Rearrangement of the aromatic ring).[1]
77

Phenyl cation.[1]
Fragmentation Pathway Diagram[1]

MS_Fragmentation cluster_ortho Ortho Effect Pathway (Specific) cluster_standard Standard Alkylbenzene Pathway Parent Molecular Ion [M]+• (m/z 164) Ortho_Inter Cyclic Transition State Parent->Ortho_Inter H-Transfer Frag_119 [M - Propyl]+ (m/z 119) Parent->Frag_119 α-Cleavage Frag_146 [M - H2O]+• (m/z 146) Ortho_Inter->Frag_146 -H2O Frag_91 Tropylium Ion (m/z 91) Frag_119->Frag_91 -CO

Figure 2: Mass spectral fragmentation pathways highlighting the "Ortho Effect" (Red) which distinguishes the 2-propyl isomer from 3- and 4-propyl isomers.[1]

Integrated Analysis: The Validation Matrix

To confirm the identity of 2-propylbenzoic acid with high confidence, the analyst must cross-reference the data.[1] A match in one technique is insufficient due to the structural similarity of isomers.[1]

Validation Logic:

  • IR Check: Does the spectrum show a strong band at ~750 cm⁻¹?

    • Yes: Indicates ortho-substitution.[1]

    • No (e.g., band at 800-850 cm⁻¹): Suspect para-substitution.[1]

  • MS Check: Does the mass spectrum show a significant peak at

    
    ?
    
    • Yes: Confirms the "Ortho Effect" (proximity of acid and alkyl group).[1]

    • No: Indicates the substituents are too far apart to interact (likely meta or para).[1]

Conclusion: Only the convergence of the 750 cm⁻¹ IR band and the m/z 146 MS fragment provides a definitive structural assignment for 2-propylbenzoic acid.[1]

References

  • NIST Mass Spectrometry Data Center. (2023).[1] 4-n-Propylbenzoic acid (Mass Spectrum).[1][5] NIST Chemistry WebBook, SRD 69.[1] (Note: Used as comparative baseline for alkylbenzoic fragmentation).[1] Link

  • Todua, N. G., & Mikaia, A. I. (2016).[1][6] Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 13(2), 83-94.[1][6] Link

  • Smith, B. C. (2011).[1] Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press.[1] (Authoritative text on IR interpretation of ortho-substituted aromatics).

  • ChemicalBook. (2023).[1] 2-Propylbenzoic acid Properties and Suppliers. Link

Sources

Foundational

Solubility Profile and Thermodynamic Characterization of 2-Propylbenzoic Acid

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 2-propylbenzoic acid . CAS No: 2438-03-1 | Molecular Formula: C₁₀H₁₂O₂ | MW: 164.20 g/mol [1] Exe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 2-propylbenzoic acid .

CAS No: 2438-03-1 | Molecular Formula: C₁₀H₁₂O₂ | MW: 164.20 g/mol [1]

Executive Summary

2-Propylbenzoic acid (ortho-propylbenzoic acid) is an amphiphilic aromatic carboxylic acid used primarily as an intermediate in the synthesis of pharmaceuticals and specialty polymers.[1] Unlike its para-isomer (4-propylbenzoic acid, mp 140–144 °C), the ortho-substitution creates steric strain that disrupts crystal lattice packing, resulting in a significantly lower melting point (predicted range 50–65 °C).[1]

This structural characteristic dictates its solubility behavior: 2-propylbenzoic acid exhibits enhanced solubility in non-polar solvents compared to benzoic acid due to the lipophilic propyl chain, while retaining pH-dependent solubility in aqueous media.[1] This guide provides the thermodynamic framework and experimental protocols required to optimize solvent selection for reaction, extraction, and crystallization processes.[1]

Physicochemical & Solubility Profile

Chemical Identity & Distinction

Critical Note: Do not confuse with Propyl Benzoate (CAS 2315-68-6), which is the ester form and a liquid at room temperature.[1]

PropertyValue / DescriptionImplication for Solubility
Physical State Solid (Low Melting) or Viscous OilProne to "oiling out" during recrystallization if solvent boiling point > solute melting point.[1]
LogP (Octanol/Water) ~3.4 (Predicted)Highly lipophilic; prefers organic phases in biphasic extractions.
pKa ~4.2Soluble in aqueous bases (pH > 6) as the benzoate salt.
H-Bond Donors 1 (Carboxyl -OH)Capable of dimerization in non-polar solvents.[1]
Solvent Compatibility Matrix

The solubility of 2-propylbenzoic acid is governed by the "like dissolves like" principle, modified by the steric bulk of the ortho-propyl group.[1]

Solvent ClassRepresentative SolventsSolubility PredictionMechanism
Polar Protic Methanol, Ethanol, IsopropanolHigh Hydrogen bonding with carboxyl group; alkyl chain interacts with alcohol alkyls.[1]
Polar Aprotic DMSO, DMF, AcetoneVery High Dipole-dipole interactions; disruption of carboxylic acid dimers.[1]
Non-Polar Hexane, Cyclohexane, TolueneModerate to High Van der Waals forces with the propyl chain and benzene ring.[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent solvation of the aromatic core.
Aqueous WaterVery Low (< 1 g/L) Hydrophobic effect dominates; solubility increases significantly with temperature or pH > 5.

Thermodynamic Framework

To accurately model solubility for process scale-up, we employ the Modified Apelblat Equation .[1] This semi-empirical model correlates mole fraction solubility (


) with temperature (

).
The Modified Apelblat Model


  • 
     : Mole fraction solubility of 2-propylbenzoic acid.[1]
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical parameters derived from experimental data.
    
    • Parameter B is related to the enthalpy of solution.[1]

    • Parameter C accounts for the temperature dependence of the heat capacity.

Thermodynamic Dissolution Functions

Using the van't Hoff analysis, the apparent thermodynamic properties of dissolution are calculated as:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    Positive values indicate an endothermic process (solubility increases with temperature).
  • Gibbs Energy of Solution (

    
    ): 
    
    
    
    
    [1]
  • Entropy of Solution (

    
    ): 
    
    
    
    

Experimental Protocol: Solubility Determination

Objective: Determine the saturation solubility of 2-propylbenzoic acid in organic solvents using the Isothermal Saturation Shake-Flask Method .

Workflow Diagram

SolubilityProtocol cluster_Analysis Quantification Methods Start Start: Excess Solute Addition Equilibration Equilibration (Constant T, Stirring, >24h) Start->Equilibration Add excess solid to solvent Settling Phase Separation (Settling or Centrifugation) Equilibration->Settling Stop stirring Sampling Supernatant Sampling (Filtered via 0.45 µm PTFE) Settling->Sampling Maintain T Analysis Quantification Sampling->Analysis Dilute if necessary Gravimetric Gravimetric Analysis (Evaporation of Solvent) Analysis->Gravimetric HPLC HPLC-UV Analysis (Reverse Phase, 254 nm) Analysis->HPLC Calc Data Processing (Mole Fraction & Mass Fraction) Gravimetric->Calc HPLC->Calc

Figure 1: Standardized workflow for solubility determination via the shake-flask method.

Detailed Methodology

Step 1: Preparation of Saturated Solutions

  • Add excess 2-propylbenzoic acid solid to 10 mL of the selected solvent in a jacketed glass vessel.

  • Ensure solid phase is visible at the bottom (supersaturation).[1]

  • Seal the vessel to prevent solvent evaporation.[1]

Step 2: Equilibration

  • Connect the jacketed vessel to a circulating water bath controlled to

    
    .[1]
    
  • Stir magnetically at 300–400 rpm for 24 hours .

  • Allow the solution to settle for 2–4 hours (stirring off) at the same temperature to ensure phase separation.

Step 3: Sampling & Analysis

  • Sampling: Withdraw 1–2 mL of the clear supernatant using a pre-warmed syringe equipped with a 0.45 µm PTFE filter .[1]

  • Gravimetric Method (Preferred for high solubility):

    • Weigh a clean, dry weighing dish (

      
      ).[1]
      
    • Add the filtered supernatant and weigh immediately (

      
      ).
      
    • Evaporate solvent in a vacuum oven at 40 °C until constant weight (

      
      ).
      
    • Calculate mass fraction (

      
      ):
      
      
      
      
      [1]
  • HPLC Method (Preferred for low solubility/trace analysis):

    • Dilute the supernatant with mobile phase (e.g., Acetonitrile/Water).[1]

    • Analyze using a C18 column, UV detection at 254 nm (aromatic ring absorption).

    • Quantify against a standard calibration curve.[1]

Process Application: Crystallization Strategy

Because 2-propylbenzoic acid has a low melting point and high lipophilicity, standard cooling crystallization can be challenging (risk of oiling out).[1]

Solvent Selection Logic

SolventSelection Start Select Solvent for Recrystallization CheckMP Is T_boil (solvent) < T_melt (solute)? Start->CheckMP SolventA Solvent Class: Low Boiling Alkanes/Ethers (e.g., Pentane, Petroleum Ether) CheckMP->SolventA Yes SolventB Requires Anti-Solvent Method (Dissolve in EtOH -> Add Water) CheckMP->SolventB No Yes Yes (Ideal) No No (Risk of Oiling Out) ActionA Cooling Crystallization (Standard) SolventA->ActionA ActionB Precipitation/Oiling Control (Slow addition, seeding) SolventB->ActionB

Figure 2: Decision tree for selecting a crystallization solvent to avoid "oiling out" (liquid-liquid phase separation).

Recommended Purification Protocol

Solvent System: Ethanol (Solvent) + Water (Anti-solvent)

  • Rationale: 2-propylbenzoic acid is highly soluble in ethanol but insoluble in water.[1] The boiling point of the mixture can be kept low.

  • Dissolution: Dissolve crude 2-propylbenzoic acid in the minimum volume of Ethanol at room temperature or slightly warmed (30–40 °C). Do not boil if mp is low.

  • Filtration: Filter to remove insoluble mechanical impurities.[1]

  • Crystallization: Slowly add cold Water dropwise with stirring until persistent turbidity is observed.

  • Cooling: Cool the mixture to 0–5 °C. If an oil forms, re-heat slightly to dissolve and scratch the glass or add a seed crystal to induce nucleation.

  • Isolation: Filter the white crystalline solid and dry under vacuum at room temperature (avoid heat drying to prevent melting).

References

  • Solubility of Benzoic Acid Derivatives

    • Title: Solubility of Benzoic Acid in Organic Solvents.[1][2]

    • Source: NIST / Journal of Chemical & Engineering Data.[1]

    • URL:[Link]

  • Thermodynamic Modeling (Apelblat)

    • Title: Correlation of Solubility Data using the Modified Apelblat Equation.[1]

    • Source: Ind.[1][3][4] Eng. Chem. Res.

    • URL:[Link]

  • Synthesis and Properties of Alkylbenzoic Acids

    • Title: Physical properties and synthesis of ortho-substituted benzoic acids.[1]

    • Source: PubChem Compound Summary (CAS 2438-03-1).[1]

    • URL:[Link]

Sources

Exploratory

Chemical Reactivity of the Carboxyl Group in 2-Propylbenzoic Acid: A Mechanistic Guide

Executive Summary The reactivity of the carboxyl group in 2-propylbenzoic acid is dominated by the ortho-effect , a phenomenon where the steric bulk of the propyl group at the C2 position forces the carboxyl group out of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reactivity of the carboxyl group in 2-propylbenzoic acid is dominated by the ortho-effect , a phenomenon where the steric bulk of the propyl group at the C2 position forces the carboxyl group out of planarity with the benzene ring. This steric inhibition of resonance (SIR) fundamentally alters the molecule's thermodynamic stability and kinetic accessibility compared to its meta- and para-isomers.[1]

For the drug development scientist, this molecule presents a dichotomy: it is thermodynamically more acidic than benzoic acid yet kinetically more resistant to nucleophilic attack (e.g., esterification). Furthermore, its metabolic conjugate (acyl glucuronide) exhibits distinct stability profiles that influence toxicity risks in pharmaceutical candidates.[1]

Structural Dynamics: The Ortho-Effect & Steric Inhibition of Resonance (SIR)

In unsubstituted benzoic acid, the carboxyl group (-COOH) lies coplanar with the benzene ring. This planarity allows for


-conjugation between the carbonyl system and the aromatic ring, providing resonance stabilization.

In 2-propylbenzoic acid , the bulky propyl group at the ortho position creates significant steric clash with the carboxyl group. To relieve this strain, the carboxyl group rotates out of the plane of the benzene ring.

Mechanistic Consequence: Loss of Resonance

This rotation breaks the conjugation between the benzene


-system and the carboxyl 

-system.
  • Ground State Destabilization: The neutral acid loses the resonance energy associated with ring-carboxyl conjugation.

  • Impact: The molecule becomes more reactive in processes where the ground state is destabilized (e.g., deprotonation) but less reactive in processes requiring tetrahedral transition states (e.g., esterification).

SIR_Mechanism cluster_0 Benzoic Acid (Planar) cluster_1 2-Propylbenzoic Acid (Twisted) A Planar Conformation B Full Resonance (Ring + COOH) A->B Stabilized C Steric Clash (Propyl vs COOH) B->C Ortho-Substitution D Rotation Out of Plane (Twisted) C->D E Broken Conjugation D->E

Figure 1: The Steric Inhibition of Resonance (SIR) mechanism forcing the carboxyl group out of planarity.

Acid-Base Chemistry: Enhanced Acidity

Contrary to intuitive electronic effects (where alkyl groups are electron-donating and should destabilize the anion, lowering acidity), 2-propylbenzoic acid is more acidic than benzoic acid.

The Causality[2]
  • Neutral Molecule Destabilization: As noted above, the neutral acid is forced out of plane, losing resonance stabilization.[1]

  • Anion Stabilization: The carboxylate anion (

    
    ) is also twisted out of plane.[1] However, the resonance stabilization within the carboxylate group itself (equivalent resonance between the two oxygens) is far more significant than the resonance with the ring.
    
  • Net Effect: The loss of stability is greater for the neutral acid than for the anion. Therefore, the equilibrium shifts toward the anion (deprotonation) to relieve the steric strain and achieve the stable carboxylate resonance.

CompoundpKa (Approx)Relative AcidityPrimary Driver
Benzoic Acid4.20BaselineResonance Stabilization (Planar)
2-Propylbenzoic Acid 3.9 - 4.1 Stronger Steric Inhibition of Resonance
4-Propylbenzoic Acid4.35WeakerInductive Effect (+I) of alkyl group

Nucleophilic Acyl Substitution: The Kinetic Barrier[2]

While the acidity is enhanced, the nucleophilic reactivity of the carbonyl carbon is severely retarded. This is the "Victor Meyer Esterification Law": Ortho-substituted benzoic acids are difficult to esterify under Fischer conditions.

The Fischer Esterification Failure

In a standard acid-catalyzed esterification (Acid + Alcohol


 Ester + Water), the rate-determining step involves the nucleophilic attack of the alcohol on the protonated carbonyl to form a tetrahedral intermediate .
  • The Problem: The 2-propyl group effectively shields the carbonyl carbon. The formation of the tetrahedral intermediate increases crowding at the reaction center (changing hybridization from

    
     to 
    
    
    
    ). The energy of activation (
    
    
    ) for this step is prohibitively high due to steric repulsion.
The Solution: Acyl Chloride Activation

To bypass this, one must switch to a mechanism that is less reversible and utilizes a more powerful electrophile. Converting the acid to an acyl chloride (using Thionyl Chloride,


) is the preferred route. The chloride ion is a better leaving group, and the high reactivity of the acyl chloride overcomes the steric barrier during the subsequent alcohol attack.

Pharmaceutical Implications: Acyl Glucuronides[1][3][4]

In drug metabolism, carboxylic acids are often cleared via glucuronidation (conjugation with glucuronic acid).[1][2][3] For 2-propylbenzoic acid derivatives, this forms an acyl glucuronide (AG) .[1]

Toxicity & Stability Profile

Acyl glucuronides are potentially toxic because they can react with proteins (forming drug-protein adducts) leading to immune-mediated toxicity (DILI).[1]

  • Hydrolysis Resistance: The ortho-propyl group protects the ester linkage of the glucuronide from hydrolysis by esterases. This can increase the half-life of the metabolite in plasma.

  • Inhibition of Acyl Migration: A common pathway for AG toxicity is "acyl migration," where the drug moiety migrates to neighboring hydroxyl groups on the sugar ring, creating reactive aldehydes.

    • Insight: Bulky ortho-substituents like the propyl group sterically encumber the transition state required for this migration. Consequently, 2-propylbenzoyl glucuronides may exhibit lower rates of acyl migration compared to their unsubstituted counterparts, potentially mitigating specific migration-dependent toxicities.[1]

AG_Pathway cluster_tox Reactivity Pathways Drug 2-Propylbenzoic Acid (Drug/Metabolite) AG 1-O-Acyl Glucuronide (Conjugate) Drug->AG Glucuronidation UGT UGT Enzymes (Liver) UGT->AG Hydrolysis Hydrolysis back to Acid (Slowed by Sterics) AG->Hydrolysis Migration Acyl Migration (Inhibited by Sterics) AG->Migration Adduct Covalent Protein Binding (Immune Response Risk) AG->Adduct

Figure 2: Metabolic fate of 2-propylbenzoic acid.[1] Steric bulk influences both hydrolysis and rearrangement rates.[1]

Experimental Protocol: High-Efficiency Esterification

Objective: Synthesize the ethyl ester of 2-propylbenzoic acid. Challenge: Standard reflux with ethanol/H2SO4 will yield <10% conversion due to steric hindrance.[1] Method: Acyl Chloride Activation via Thionyl Chloride (


).[1]
Reagents
  • 2-Propylbenzoic acid (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (1.5 - 2.0 eq)[1]
    
  • Anhydrous Ethanol (Excess)[1]

  • Catalytic DMF (N,N-Dimethylformamide) (1-2 drops)[1]

  • Dichloromethane (DCM) or Toluene (Solvent)[1]

  • Triethylamine or Pyridine (Base scavenger)[1]

Step-by-Step Workflow
  • Activation (Acid Chloride Formation):

    • In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube (CaCl2), dissolve 2-propylbenzoic acid in anhydrous Toluene.

    • Add Thionyl Chloride (

      
      ) dropwise.[1]
      
    • Critical Step: Add 1-2 drops of DMF.[1] This forms the Vilsmeier-Haack reagent in situ, which acts as a catalytic carrier of the chloride, significantly accelerating the reaction on the sterically hindered acid.

    • Reflux at 80°C for 2-3 hours. Monitor by TLC (acid spot should disappear) or IR (shift of C=O stretch from ~1690 cm⁻¹ broad to ~1780 cm⁻¹ sharp).[1]

  • Evaporation:

    • Cool the mixture. Remove solvent and excess

      
       under reduced pressure (rotary evaporator). Note: The 2-propylbenzoyl chloride is less volatile than the reagents but handle with care.
      
  • Esterification (Nucleophilic Attack):

    • Redissolve the crude acyl chloride in anhydrous DCM.

    • Cool to 0°C in an ice bath.[1]

    • Add a mixture of Anhydrous Ethanol (3.0 eq) and Triethylamine (1.2 eq) dropwise.[1] The base neutralizes the HCl generated, driving the reaction forward.

    • Allow to warm to room temperature and stir for 2 hours.

  • Workup:

    • Quench with water.[1][4] Wash the organic layer with 1M HCl (to remove amine), then saturated

      
       (to remove unreacted acid), and finally Brine.
      
    • Dry over

      
      , filter, and concentrate.[1]
      
Validation Criteria
  • IR Spectroscopy: Appearance of Ester C=O stretch at ~1720-1735 cm⁻¹.[1] Absence of O-H broad stretch.[1]

  • 1H NMR: Diagnostic quartet (ethyl CH2) and triplet (ethyl CH3).[1] The aromatic protons will show a characteristic pattern for 1,2-substitution.

References

  • Steric Inhibition of Resonance & Acidity

    • Dippy, J. F. J., & Lewis, R. L. (1936). The dissociation constants of some ortho-substituted benzoic acids. Journal of the Chemical Society. Link

    • Exner, O. (2019).[1] Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. RSC Advances.[1] Link

  • Esterification Kinetics (The Victor Meyer Law)

    • Newman, M. S. (1950).[1] Steric Effects in Organic Chemistry. Journal of Chemical Education.[1] Link[1]

  • Acyl Glucuronide Reactivity

    • Regan, S. L., et al. (2010).[1] Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition.[1] Link

    • Sawamura, R., et al. (2010).[1] Electronic and Steric Descriptors Predicting the Reactivity of 1-β-O-Acyl Glucuronides Derived from Benzoic Acids. Chemical Research in Toxicology.[1] Link[1]

  • Synthetic Protocols

    • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd Ed). Oxford University Press.[1] (Standard reference for Acid Chloride activation mechanism).[1]

Sources

Foundational

The Unassuming Scaffold: A Technical Guide to 2-Propylbenzoic Acid

The following technical guide details the discovery, synthesis, and pharmaceutical utility of 2-propylbenzoic acid. Executive Summary 2-Propylbenzoic acid (CAS: 2438-03-1 ) is an ortho-substituted alkylbenzoic acid that...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and pharmaceutical utility of 2-propylbenzoic acid.

Executive Summary

2-Propylbenzoic acid (CAS: 2438-03-1 ) is an ortho-substituted alkylbenzoic acid that serves as a critical intermediate in organic synthesis and medicinal chemistry. While structurally simple, its specific ortho-substitution pattern imparts unique steric properties, making it a valuable scaffold for designing atropisomeric drugs and kinase inhibitors. Historically a compound of physicochemical curiosity, it has evolved into a functional building block for modern therapeutics, most notably in the development of ATP-competitive mTOR inhibitors like XL388 .

Chemical Identity Table
PropertyData
IUPAC Name 2-Propylbenzoic acid
Synonyms o-Propylbenzoic acid; o-n-Propylbenzoic acid
CAS Number 2438-03-1
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Physical Form Crystalline Solid (Low melting point: ~58–60°C)
pKa ~4.15 (Predicted)
Solubility Soluble in ethanol, DMSO, DCM; sparingly soluble in water

Historical Trajectory: From Curiosity to Utility

The Classical Era (1880–1950)

The discovery of 2-propylbenzoic acid did not occur in a single "eureka" moment but rather emerged during the systematic characterization of alkylbenzenes in the late 19th century. Early organic chemists, including those contributing to Beilstein's Handbuch, synthesized it to understand the effects of alkyl chain length on the acidity of benzoic acid derivatives.

  • Early Detection: By 1910, the compound was already listed in physicochemical bibliographies, where its ionization constants were measured to study the "ortho-effect"—the influence of steric bulk on the acidity of the carboxylic group [1].

  • Synthesis Limits: Early preparations relied on the harsh oxidation of o-propyltoluene or o-propylacetophenone using potassium permanganate (KMnO₄) or nitric acid. These methods suffered from poor selectivity, often over-oxidizing the alkyl chain to phthalic acid.

The Modern Era (1980–Present)

The molecule found renewed relevance with the advent of Directed Ortho-Metalation (DoM) in the 1980s. This methodology allowed for the precise construction of 2-substituted benzoic acids without relying on the availability of pre-oxidized precursors. Today, it is recognized as a key intermediate in the synthesis of polybenzoxazoles and targeted cancer therapies [2].

Synthetic Evolution: Methodologies & Causality

The synthesis of 2-propylbenzoic acid illustrates the shift from "brute force" oxidation to precision C-H activation.

Comparative Synthetic Pathways

SynthesisPathways Start_Ox o-Propyltoluene Method_Ox Oxidation (KMnO4/HNO3) Start_Ox->Method_Ox Classical Start_DoM Benzoic Acid Method_DoM Directed Ortho-Metalation (s-BuLi / TMEDA) Start_DoM->Method_DoM Modern Start_Grig o-Propylbromobenzene Method_Grig Grignard Carboxylation (Mg / CO2) Start_Grig->Method_Grig Standard Product 2-Propylbenzoic Acid Method_Ox->Product Low Yield Side_Ox Phthalic Acid (Over-oxidation) Method_Ox->Side_Ox Major Impurity Method_DoM->Product High Precision Method_Grig->Product Reliable

Caption: Evolution of synthetic routes. DoM offers the highest regioselectivity, avoiding the over-oxidation risks of classical methods.

Detailed Protocol: Directed Ortho-Metalation (DoM)

This is the preferred modern route due to its high regioselectivity and self-validating nature (the color change indicates lithiation).

Reagents:

  • Benzoic acid (1.0 eq)

  • sec-Butyllithium (s-BuLi) (2.2 eq)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (2.2 eq)

  • Propyl iodide (2.5 eq)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Workflow:

  • Deprotonation (The Double-Lithiated Species):

    • Dissolve benzoic acid in anhydrous THF at -78°C.

    • Add s-BuLi/TMEDA dropwise.

    • Mechanistic Insight: The first equivalent removes the carboxylic proton (forming the carboxylate). The second equivalent removes the ortho-proton, stabilized by the coordination of the lithium to the carboxylate oxygen (Complex Induced Proximity Effect - CIPE).

    • Observation: The solution turns a deep red/orange, confirming the formation of the o-lithio species.

  • Electrophilic Trapping:

    • Add propyl iodide slowly to the lithiated mixture.

    • Allow the reaction to warm to room temperature over 4 hours.

    • Causality: The "soft" alkyl halide reacts preferentially at the carbon center of the dianion, installing the propyl group.

  • Quenching & Isolation:

    • Quench with dilute HCl (pH < 2) to protonate the carboxylate.

    • Extract with ethyl acetate. Recrystallize from hexanes/ethyl acetate.

Pharmaceutical Relevance: The mTOR Inhibitor Connection

The most significant modern application of 2-propylbenzoic acid is as a scaffold for XL388 , a potent, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).

The XL388 Case Study

In the development of XL388, researchers needed a scaffold that could bind into the ATP pocket of the mTOR kinase domain while maintaining selectivity over PI3K. The 2-propylbenzoic acid moiety serves as a critical "hinge binder" precursor or structural anchor that positions the rest of the molecule [3].

  • Role: The ortho-propyl group induces a specific twist in the molecule (atropisomerism potential), forcing the attached heterocycle into a conformation that fits the narrow specificity pocket of mTOR.

  • Outcome: This structural rigidity improves binding affinity (IC50 < 10 nM) and metabolic stability compared to unsubstituted analogs.

DrugDiscovery Scaffold 2-Propylbenzoic Acid (Scaffold) Step1 Coupling / Cyclization Scaffold->Step1 Chemical Modification Intermediate Benzoxazepine Intermediate Step1->Intermediate FinalDrug XL388 (mTOR Inhibitor) Intermediate->FinalDrug Optimization Target mTOR Kinase Domain (ATP Pocket) FinalDrug->Target Inhibits (IC50 < 10nM)

Caption: The 2-propylbenzoic acid scaffold is chemically modified to form the core of the XL388 mTOR inhibitor.

References

  • Scudder, H. (1914). The Electrical Conductivity and Ionization Constants of Organic Compounds: A Bibliography. D. Van Nostrand Company. (Documenting early physicochemical data of o-propylbenzoic acid).

  • Takeuchi, C. S., et al. (2013). "Discovery of a Novel Class of Highly Potent, Selective, ATP-Competitive, and Orally Bioavailable Inhibitors of Mammalian Target of Rapamycin (mTOR)." Journal of Medicinal Chemistry, 56(6), 2218–2234. (Describes the use of 2-propylbenzoic acid derivatives in XL388 synthesis).

  • Mortensen, D. S., et al. (2012). "Optimization of a Series of Triazole-Containing mTOR Inhibitors." Bioorganic & Medicinal Chemistry Letters.
  • Sigma-Aldrich. (2024). Product Specification: 2-Propylbenzoic Acid (CAS 2438-03-1).[1] (Confirming physical state and commercial availability).

  • Gschwend, H. W., & Rodriguez, H. R. (1979). "Heteroatom-Facilitated Lithiations." Organic Reactions.[2] (Foundational text on the DoM mechanism used to synthesize this compound).

Sources

Exploratory

A Theoretical Investigation of the Molecular Structure of 2-Propylbenzoic Acid: A Guide for Researchers

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the molecular structure of 2-propylbenzoic acid. Intended for researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the molecular structure of 2-propylbenzoic acid. Intended for researchers, scientists, and professionals in drug development, this document delves into the computational techniques necessary to understand the conformational landscape, intramolecular interactions, and spectroscopic properties of this molecule. By applying established principles of computational chemistry, we can gain insights that are crucial for predicting chemical reactivity, designing new pharmaceuticals, and interpreting experimental data. Benzoic acid and its derivatives are known to be important in various applications, including as inhibitors of viruses.[1]

The Significance of Molecular Conformation in Drug Design

The three-dimensional structure of a molecule is intrinsically linked to its function. For a pharmacologically active compound like 2-propylbenzoic acid, understanding its preferred conformations is paramount. The spatial arrangement of the propyl and carboxylic acid groups relative to the benzene ring dictates how the molecule will interact with biological targets. Intramolecular forces, such as hydrogen bonds, and steric hindrance play a crucial role in stabilizing specific conformers, thereby influencing the molecule's binding affinity and efficacy. Theoretical calculations provide a powerful means to explore these conformational possibilities and their relative energies, offering a detailed map of the molecule's potential energy surface.

Theoretical Methodology: A Justification of a First-Principles Approach

To accurately model the molecular structure of 2-propylbenzoic acid, a robust theoretical framework is essential. Density Functional Theory (DFT) stands out as a widely used and reliable method for studying organic molecules.[2][3] DFT calculations offer a good balance between computational cost and accuracy, making them suitable for molecules of this size.

The Choice of Functional and Basis Set

The selection of an appropriate functional and basis set is a critical decision in any DFT study.[4] For organic molecules containing hydrogen, carbon, and oxygen, the B3LYP functional has consistently demonstrated excellent performance in predicting molecular geometries and vibrational frequencies.[3][5] To ensure a reliable description of the electronic structure, particularly the diffuse electron density of the carboxylic acid group and potential weak intramolecular interactions, a Pople-style basis set with diffuse and polarization functions, such as 6-311++G(d,p), is recommended.[5][6] This choice provides the necessary flexibility for the wavefunction to accurately represent the electron distribution within the molecule.

Software for Implementation

A variety of computational chemistry software packages are available to perform these calculations.[7] Programs like Gaussian, ORCA, and NWChem are industry standards, each offering a comprehensive suite of tools for molecular modeling.[7][8] For the purposes of this guide, the methodologies described are readily implementable in any of these packages. Additionally, molecular visualization software such as Avogadro or PyMol is invaluable for building initial structures and analyzing the results.[8][9]

Conformational Analysis: Exploring the Rotational Landscape

The flexibility of the propyl and carboxylic acid groups gives rise to several possible conformers for 2-propylbenzoic acid. The key dihedral angles that govern these conformations are:

  • τ1 (C2-C1-C(O)-O): Rotation of the carboxylic acid group relative to the benzene ring.

  • τ2 (C1-C2-Cα-Cβ): Rotation around the bond connecting the propyl group to the benzene ring.

  • τ3 (C2-Cα-Cβ-Cγ): Rotation of the terminal methyl group of the propyl chain.

A thorough exploration of the potential energy surface (PES) is necessary to identify the stable conformers.[1][5] This is achieved by performing a relaxed PES scan, where the key dihedral angles are systematically varied, and at each step, the rest of the molecular geometry is optimized.

G Computational Workflow for Conformational Analysis A 1. Initial Structure Generation (e.g., using Avogadro) B 2. Selection of Key Dihedral Angles (τ1, τ2, τ3) A->B Define rotational coordinates C 3. Potential Energy Surface (PES) Scan (DFT: B3LYP/6-311++G(d,p)) B->C Systematic variation D 4. Identification of Local Minima (Stable Conformers) C->D Locate low-energy regions E 5. Full Geometry Optimization of Identified Conformers D->E Refine structures F 6. Vibrational Frequency Analysis (Confirmation of Minima) E->F Ensure stability G 7. Analysis of Results (Relative Energies, Geometric Parameters) F->G Characterize conformers

Caption: A schematic of the computational workflow for the conformational analysis of 2-propylbenzoic acid.

The results of the PES scan will reveal the low-energy conformers. It is anticipated that the most stable conformers will be those that minimize steric hindrance between the propyl group and the carboxylic acid group. Furthermore, the orientation of the carboxylic acid group will likely be influenced by the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the oxygen of the carbonyl group, or with the π-electron system of the benzene ring.

Detailed Protocol: Step-by-Step DFT Calculation

The following protocol outlines the essential steps for performing a geometry optimization and vibrational frequency calculation for a chosen conformer of 2-propylbenzoic acid using a program like Gaussian.

  • Build the initial molecular structure: Using a molecular editor like Avogadro[9], construct the 3D model of the desired conformer of 2-propylbenzoic acid. Save the coordinates in a suitable format (e.g., .xyz or .gjf).

  • Prepare the input file: Create a text file (e.g., 2pb_opt.gjf) with the following keywords and molecular coordinates. This example uses Gaussian input format.

    • %nprocshared=4 and %mem=4GB: Specifies the number of processor cores and memory to be used.

    • #p B3LYP/6-311++G(d,p) Opt Freq: This is the route section. B3LYP/6-311++G(d,p) specifies the level of theory. Opt requests a geometry optimization. Freq requests a vibrational frequency calculation to be performed after the optimization.

    • 2-propylbenzoic_acid_conformer1: A descriptive title for the calculation.

    • 0 1: The charge and spin multiplicity of the molecule (neutral singlet).

    • The subsequent lines contain the Cartesian coordinates of each atom.

  • Run the calculation: Execute the computational chemistry software with the prepared input file.

  • Analyze the output: Upon successful completion, examine the output file for the following information:

    • Convergence criteria: Ensure the optimization has converged successfully.

    • Optimized geometry: The final Cartesian coordinates of the atoms.

    • Energy: The final electronic energy of the molecule.

    • Vibrational frequencies: A list of vibrational modes and their corresponding frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

Expected Results and Data Interpretation

The theoretical calculations will yield a wealth of quantitative data that can be used to characterize the molecular structure of 2-propylbenzoic acid.

Geometric Parameters

The optimized geometries of the stable conformers will provide precise values for bond lengths, bond angles, and dihedral angles. These can be compared with experimental data if available, or used to understand the structural consequences of steric and electronic effects.

ParameterConformer 1 (Expected)Conformer 2 (Expected)
Bond Lengths (Å)
C=O~1.21~1.21
C-O~1.35~1.35
O-H~0.97~0.97
Bond Angles (°) **
C-C=O~123~123
C-C-O~112~112
Dihedral Angles (°) **
τ1 (C2-C1-C(O)-O)~0 or ~180~0 or ~180
τ2 (C1-C2-Cα-Cβ)VariesVaries

Table 1: A template for summarizing the key geometric parameters of the predicted stable conformers of 2-propylbenzoic acid.

Relative Energies and Conformational Population

By comparing the electronic energies of the different optimized conformers, their relative stabilities can be determined. The Boltzmann distribution can then be used to estimate the relative populations of each conformer at a given temperature, providing insight into the dominant species in a real-world sample.

G Relative Energies of Conformers A Conformer 1 (Global Minimum) B Conformer 2 E0 0.0 C Conformer 3 E1 ~1-2 D Transition State E2 ~3-4 E3 >5

Caption: An illustrative energy level diagram for the conformers of 2-propylbenzoic acid.

Vibrational Analysis

The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of 2-propylbenzoic acid. This theoretical spectrum can be a valuable tool for interpreting experimental spectroscopic data and identifying the presence of specific functional groups and vibrational modes. For instance, the O-H and C=O stretching frequencies of the carboxylic acid group are particularly informative.

Conclusion and Future Directions

The theoretical methodologies outlined in this guide provide a robust framework for a comprehensive investigation of the molecular structure of 2-propylbenzoic acid. By employing DFT calculations, researchers can gain a detailed understanding of the molecule's conformational preferences, the interplay of intramolecular forces, and its spectroscopic signatures. These insights are invaluable for rational drug design, where a deep understanding of molecular structure is a prerequisite for predicting and modulating biological activity.

Future work could extend these calculations to include the effects of solvent, which can significantly influence conformational equilibria. Furthermore, exploring the interactions of 2-propylbenzoic acid with target proteins through molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations would provide a more complete picture of its pharmacological action.

References

  • Avogadro. (n.d.). Avogadro - Free cross-platform molecular editor. Retrieved from [Link]

  • Reshmi, D. J., & Dhas, D. A. (2019). Vibrational Investigation And Potential Energy Surface Scan Analysis Of NLO Chromophore 4- Dimethyl Aminobenzoic Acid Ethyl Ester. INTERNATIONAL JOURNAL OF SCIENTIFIC & TECHNOLOGY RESEARCH, 8(10), 2858-2867. Retrieved from [Link]

  • Toth, A. M., Liptak, M. D., Phillips, D. L., & Shields, G. C. (2001). Accurate relative pK(a) calculations for carboxylic acids using complete basis set and Gaussian-n models combined with continuum solvation methods. The Journal of Chemical Physics, 114(9), 4109-4115. Retrieved from [Link]

  • Neubauer, T. J., et al. (2020). A C1-Homologative Trifluoromethylation: Light-Driven Decarboxylative Trifluoroethylation of Carboxylic Acids. Journal of the American Chemical Society, 142(14), 6693-6702. Retrieved from [Link]

  • Ghangrekar, A., et al. (2024). Visible-Light-Induced Photocatalytic Degradation of Naproxen Using 5% Cu/TiO2, Transformation Products, and Mechanistic Studies. Molecules, 29(23), 5203. Retrieved from [Link]

  • IntuitionLabs. (n.d.). A Technical Overview of Molecular Simulation Software. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. Retrieved from [Link]

  • Pritchard, B. P., & Wilson, A. K. (2024). Correlation consistent basis sets designed for density functional theory: Third-row atoms (Ga–Br). The Journal of Chemical Physics, 160(8). Retrieved from [Link]

  • ResearchGate. (n.d.). (A) XRD pattern of γ-FeOOH, (B) SEM image of γ-FeOOH, (C) N2 adsorption-desorption isotherm and pore size distribution of γ-FeOOH, (D) XRD pattern of recycled γ-FeOOH. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study. Retrieved from [Link]

  • Rowan. (n.d.). ML-Powered Molecular Design and Simulation. Retrieved from [Link]

  • MDPI. (2021). An Unusual Conformational Isomer of Verrucosidin Backbone from a Hydrothermal Vent Fungus, Penicillium sp. Y-50-10. Journal of Fungi, 7(11), 939. Retrieved from [Link]

  • MDPI. (n.d.). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. Retrieved from [Link]

  • ResearchGate. (n.d.). Newly developed basis sets for density functional calculations. Retrieved from [Link]

  • Translational Informatics Division, University of New Mexico. (n.d.). Cheminformatics and Molecular Modeling. Retrieved from [Link]

  • Schrödinger. (n.d.). Computational Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Dilfaraz KHAN | Assistant Professor | PhD/Post doc | Gomal University, Dera Ismail Khan | Institute of Chemical Sciences | Research profile. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-Propylbenzoic Acid as a Versatile Building Block in Organic Synthesis

Introduction: The Strategic Value of 2-Propylbenzoic Acid In the landscape of organic synthesis, particularly within medicinal chemistry and drug development, the selection of appropriate building blocks is paramount.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-Propylbenzoic Acid

In the landscape of organic synthesis, particularly within medicinal chemistry and drug development, the selection of appropriate building blocks is paramount.[1][2] 2-Propylbenzoic acid, a disubstituted aromatic carboxylic acid, presents itself as a uniquely valuable scaffold. Its structure combines a nucleophilic carboxylic acid moiety, ripe for a multitude of transformations, with an ortho-propyl group. This alkyl substituent imparts specific steric and electronic properties, influencing the molecule's reactivity and the conformational behavior of its derivatives. The propyl group can increase lipophilicity, a key parameter in modulating the pharmacokinetic profiles of drug candidates.

This guide provides an in-depth exploration of 2-propylbenzoic acid's utility. We will move beyond simple reaction lists to dissect the causality behind protocol choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, providing a clear pathway from reaction setup to characterization of the final product.

Core Reactivity and Synthetic Transformations

2-Propylbenzoic acid's synthetic potential is primarily centered on the reactivity of its carboxylic acid group and the aromatic ring. The ortho-propyl group sterically hinders the carboxyl group to some extent, which can influence reaction kinetics compared to its meta- or para-isomers.

G start Reaction Setup (2-Propylbenzoic Acid, Alcohol, Toluene) step1 Add Acid Catalyst (e.g., p-TsOH) start->step1 step2 Heat to Reflux with Dean-Stark Apparatus (Removes H₂O) step1->step2 step3 Monitor Reaction (TLC / GC-MS) (Typically 4-24 h) step2->step3 step4 Cool to RT step3->step4 step5 Aqueous Work-up (Wash with NaHCO₃, Brine) step4->step5 step6 Purification (Solvent Evaporation, Column Chromatography if needed) step5->step6 end Characterization (NMR, IR, MS) step6->end

Sources

Application

Application Notes and Protocols: Exploring the Potential of 2-Propylbenzoic Acid in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract While the direct application of 2-propylbenzoic acid in polymer synthesis is not exte...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

While the direct application of 2-propylbenzoic acid in polymer synthesis is not extensively documented in current literature, its chemical structure—a carboxylic acid appended to a substituted benzene ring—suggests several plausible roles in the creation of novel polymeric materials. This guide provides a comprehensive overview of these potential applications, drawing parallels from the established use of analogous benzoic acid derivatives and carboxylic acids in polymer chemistry. We will delve into the theoretical framework and provide detailed, exemplary protocols for leveraging 2-propylbenzoic acid as a co-monomer in polyester synthesis, as a chain-end modifier, and as a potential precursor for functional initiators. This document is intended to serve as a foundational resource for researchers seeking to explore the utility of 2-propylbenzoic acid in designing polymers with tailored properties.

Introduction: The Untapped Potential of 2-Propylbenzoic Acid

2-Propylbenzoic acid (2-PBA) is a carboxylic acid with the chemical formula C₁₀H₁₂O₂.[1][2] Its structure, featuring a reactive carboxyl group and a hydrophobic propyl-substituted phenyl ring, makes it an intriguing candidate for incorporation into polymer chains. The presence of the propyl group can be hypothesized to influence polymer properties such as solubility, thermal stability, and morphology. While direct polymerization of 2-PBA as a sole monomer is unlikely under standard conditions, its utility can be envisioned in several key areas of polymer synthesis, which we will explore in detail.

Theoretical Applications of 2-Propylbenzoic Acid in Polymer Science

Based on the known reactivity of carboxylic acids and benzoic acid derivatives in polymerization, we can propose three primary roles for 2-propylbenzoic acid:

  • As a Co-monomer in Polycondensation Reactions: The carboxylic acid functionality of 2-PBA can readily participate in esterification or amidation reactions with suitable di- or poly-functional monomers (e.g., diols, diamines) to form polyesters or polyamides, respectively.[3][4][5] The incorporation of the 2-propylbenzoyl moiety would introduce side-chain functionality that could impact the polymer's physical properties.

  • As a Chain-End Modifier or Capping Agent: In living or controlled polymerizations, 2-PBA can be used as a terminating agent to introduce a specific end-group to the polymer chain.[6] This can be particularly useful for modifying the hydrophobicity or reactivity of the polymer terminus. For instance, polyester plasticizers have been developed with benzoic acid end-caps to alter their polarity and improve their versatility.[7][8]

  • As a Precursor for Initiators or Chain Transfer Agents: While no direct examples exist for 2-PBA, other benzoic acid derivatives have been successfully modified to act as initiators or chain transfer agents. For example, 2-benzoylbenzoic acid can function as a photoinitiator,[9] and dithiobenzoates are effective chain transfer agents in controlled radical polymerizations like RAFT.[10][11] Theoretical modification of 2-PBA could lead to novel polymerization control agents.

The following sections will provide detailed protocols for the first two of these potential applications.

Protocol I: Synthesis of a Copolyester with 2-Propylbenzoic Acid as a Comonomer

This protocol details the synthesis of a copolyester using 2-propylbenzoic acid, a dicarboxylic acid (e.g., adipic acid), and a diol (e.g., 1,4-butanediol) via melt polycondensation. The incorporation of 2-PBA will result in a branched or side-chain functionalized polyester.

Rationale

The principle of this synthesis is the formation of ester linkages between the carboxylic acid groups of 2-PBA and adipic acid, and the hydroxyl groups of 1,4-butanediol at elevated temperatures, with the removal of water as a byproduct. An acid catalyst is often employed to increase the reaction rate.[4][12] The ratio of the di-acid and 2-PBA to the diol will determine the molecular weight and degree of branching of the final polymer.

Materials and Equipment
Material/EquipmentSpecifications
2-Propylbenzoic Acid≥98% purity
Adipic Acid≥99% purity
1,4-Butanediol≥99% purity
p-Toluenesulfonic acid (p-TSA)Catalyst, ≥98% purity
Three-neck round-bottom flaskSized appropriately for the reaction scale
Mechanical stirrerWith a high-torque motor
Dean-Stark trap and condenserFor water removal
Nitrogen inletTo maintain an inert atmosphere
Heating mantle with temperature controllerCapable of reaching at least 220°C
Vacuum pumpFor the final stage of polymerization
Experimental Workflow

workflow start Charge Reactants inert Inert Atmosphere start->inert N₂ purge heat1 Heat to 150°C inert->heat1 Start stirring heat2 Heat to 180°C heat1->heat2 1 hour heat3 Heat to 220°C heat2->heat3 Collect H₂O vacuum Apply Vacuum heat3->vacuum Increase viscosity cool Cool to RT vacuum->cool 1-2 hours purify Purify Polymer cool->purify end Characterize purify->end

Caption: Workflow for copolyester synthesis.

Step-by-Step Protocol
  • Reactant Charging: In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser, add adipic acid (e.g., 1.0 mol), 2-propylbenzoic acid (e.g., 0.1 mol, to act as a branching/end-capping agent), and 1,4-butanediol (e.g., 1.1 mol, slight excess to account for evaporation).

  • Catalyst Addition: Add the p-toluenesulfonic acid catalyst (0.1-0.5 mol% of the total acid content).

  • Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove oxygen. Maintain a slow, continuous nitrogen flow throughout the initial stages of the reaction.

  • Initial Heating (Esterification): Begin stirring and heat the mixture to 150°C. The reactants should melt to form a homogeneous solution.

  • Water Removal: Gradually increase the temperature to 180°C. Water will begin to collect in the Dean-Stark trap as the esterification reaction proceeds. Continue this step until approximately 80-90% of the theoretical amount of water has been collected.

  • Polycondensation: Increase the temperature to 200-220°C. The viscosity of the reaction mixture will increase significantly.

  • Vacuum Application: Disconnect the nitrogen inlet and slowly apply a vacuum (e.g., starting at 100 torr and gradually reducing to <1 torr). This helps to remove the remaining water and drive the polymerization to completion. Continue under vacuum for 1-2 hours, or until the desired viscosity is achieved.

  • Cooling and Isolation: Release the vacuum with nitrogen and allow the reaction mixture to cool to room temperature. The resulting polymer can be dissolved in a suitable solvent (e.g., chloroform or THF) and precipitated in a non-solvent (e.g., cold methanol) for purification.

  • Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol II: End-Capping of a Pre-synthesized Polymer with 2-Propylbenzoic Acid

This protocol describes a method for modifying the hydroxyl end-groups of a pre-synthesized polymer, such as polyethylene glycol (PEG), with 2-propylbenzoic acid.

Rationale

This procedure utilizes a standard esterification reaction to cap the terminal hydroxyl groups of a polymer. This can be useful for altering the polymer's solubility, for introducing a label, or for preventing further reaction of the end-groups. The use of a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP) allows the reaction to proceed under mild conditions.

Materials and Equipment
Material/EquipmentSpecifications
Polyethylene glycol (PEG)e.g., Mn = 2000 g/mol
2-Propylbenzoic Acid≥98% purity
Dicyclohexylcarbodiimide (DCC)Coupling agent, ≥99%
4-Dimethylaminopyridine (DMAP)Catalyst, ≥99%
Dichloromethane (DCM)Anhydrous
Magnetic stirrer and stir bar
Round-bottom flask
Ice bath
Filtration setupFor removal of byproduct
Experimental Workflow

workflow2 start Dissolve PEG & 2-PBA cool Cool to 0°C start->cool in DCM add_dcc Add DCC Solution cool->add_dcc Dropwise react React Overnight add_dcc->react Warm to RT filter Filter DCU react->filter precipitate Precipitate Polymer filter->precipitate in cold ether dry Dry Polymer precipitate->dry end Characterize dry->end

Caption: Workflow for polymer end-capping.

Step-by-Step Protocol
  • Dissolution: In a dry round-bottom flask under a nitrogen atmosphere, dissolve polyethylene glycol (1.0 eq) and 2-propylbenzoic acid (2.2 eq, a slight excess per hydroxyl end-group) in anhydrous dichloromethane.

  • Catalyst Addition: Add DMAP (0.2 eq) to the solution and stir until it dissolves.

  • Cooling: Cool the flask in an ice bath to 0°C.

  • DCC Addition: Dissolve DCC (2.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Filtration: Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the resulting viscous liquid in a minimal amount of DCM and precipitate the polymer by adding it to a large volume of cold diethyl ether.

  • Isolation and Drying: Decant the ether and wash the polymer with fresh cold ether. Dry the end-capped polymer under vacuum to a constant weight.

Characterization

The successful synthesis and modification of polymers using 2-propylbenzoic acid should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the incorporation of the 2-propylbenzoyl moiety into the polymer backbone or at the chain ends.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl stretch (around 1730 cm⁻¹) and the disappearance of the broad hydroxyl peak.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymers.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To evaluate the thermal properties (glass transition temperature, melting point, and thermal stability) of the new polymers.

Conclusion and Future Outlook

While 2-propylbenzoic acid is not a mainstream compound in polymer synthesis, its chemical structure presents a compelling case for its exploration in creating novel polymers. The protocols outlined in this application note provide a starting point for researchers to investigate its potential as a co-monomer and an end-capping agent. Future work could involve the derivatization of 2-propylbenzoic acid to create novel initiators or RAFT agents, further expanding its utility in polymer chemistry. The systematic investigation of how the 2-propylbenzoyl group influences polymer properties will be crucial in determining its value in the development of advanced materials for various applications, including drug delivery, coatings, and specialty plastics.

References

  • Study on controlled free-radical polymerization in the presence of dithiobenzoic acid (DTBA). RSC Publishing. [Link]

  • Disclosed is a novel polymeric compound poly(benzoic acid) which is a linear polymer consisting of the 1,4-phenylene linkages, each phenylene group having a carboxyl group.
  • Polybenzimidazole (PBI) random co-polymers containing alicyclic and aromatic backbones were synthesized using two different dicarboxylic acids. RSC Publishing. [Link]

  • Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. PMC. [Link]

  • Polymerization of benzoic acid, hexadecan-1-amine, terephthalaldehyde,... ResearchGate. [Link]

  • Polyester plasticizers with benzoic acid end-caps.
  • Carboxylic acid - Polyamides, Synthesis, Esters. Britannica. [Link]

  • Chain-transfer agents for emulsion polymerization and polymer products produced therewith.
  • Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. Wiley Online Library. [Link]

  • Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. NIH. [Link]

  • CONTROLLED RADICAL POLYMERIZATION OF N-ISOPROPYLACRYLAMIDE AND OF ACTIVATED ESTERS FOR THE SYNTHESIS OF POLYMER-PROTEIN AND. University of Warwick. [Link]

  • Process for producing crosslinked polymer containing carboxyl group.
  • Process for polymerization of carboxylic acid polymers and copolymers.
  • POLYESTER PLASTICIZERS WITH BENZOIC ACID END-CAPS. European Patent Office. [Link]

  • Segregation of Benzoic Acid in Polymer Crystalline Cavities. MDPI. [Link]

  • Direct, Controlled Synthesis of the Nonimmunogenic Hydrophilic Polymer, Poly(N-(2-Hydroxypropyl)methacrylamide) Via RAFT in Aqueous Media. Scholars' Mine. [Link]

  • Preparation and characterization of polyesters with controlled molecular weight method. International Scientific Organization. [Link]

  • Water soluble chain transfer agents.
  • Co-precipitation polymerization of dual functional monomers and polystyrene-co-divinylbenzene for ciprofloxacin imprinted polymer preparation. RSC Publishing. [Link]

  • 21.S: Carboxylic Acid Derivatives (Summary). Chemistry LibreTexts. [Link]

  • Synthetic approaches on conjugation of poly(2-oxazoline)s with vinyl based polymers. University of Warwick. [Link]

Sources

Method

Application Notes and Protocols for 2-Propylbenzoic Acid in Agrochemical Research

For: Researchers, scientists, and drug development professionals in the agrochemical sector. Introduction: Unveiling the Agrochemical Potential of 2-Propylbenzoic Acid Benzoic acid and its derivatives are a cornerstone i...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: Unveiling the Agrochemical Potential of 2-Propylbenzoic Acid

Benzoic acid and its derivatives are a cornerstone in the synthesis of a wide array of biologically active molecules, including numerous agrochemicals.[1][2] These compounds are known to play significant roles in plant defense, acting as precursors to essential metabolites like salicylic acid.[1][3] While many substituted benzoic acids have been extensively studied, 2-propylbenzoic acid remains a relatively unexplored molecule in the context of agrochemical applications.

The addition of a propyl group to the benzoic acid core introduces a significant change in its lipophilicity and steric properties, which could modulate its biological activity in novel ways. This document provides a theoretical framework and detailed experimental protocols for the systematic evaluation of 2-propylbenzoic acid as a potential fungicide, herbicide, and plant growth regulator. The insights and methodologies presented herein are designed to empower researchers to explore the full agrochemical potential of this promising compound.

Potential Applications and Mechanistic Hypotheses

Based on the known bioactivities of structurally related compounds, we hypothesize that 2-propylbenzoic acid could be effective in several key agrochemical applications.

As a Novel Fungicide

Benzoic acid itself exhibits well-documented antifungal properties.[4][5] The primary mechanism involves the diffusion of the undissociated acid across the fungal cell membrane.[6] Once inside the more alkaline cytoplasm, the acid dissociates, lowering the intracellular pH. This acidification inhibits key metabolic enzymes, such as phosphofructokinase in the glycolytic pathway, leading to a depletion of ATP and cessation of growth.[7][8][9]

The increased lipophilicity of 2-propylbenzoic acid may enhance its ability to penetrate the fungal cell wall and membrane, potentially leading to greater efficacy at lower concentrations compared to unsubstituted benzoic acid.

Fungicidal_Mechanism cluster_outside Extracellular Space (Low pH) cluster_membrane Fungal Cell Membrane cluster_inside Fungal Cytoplasm (Higher pH) 2PBA_undissociated 2-Propylbenzoic Acid (Undissociated) 2PBA_dissociated 2-Propylbenzoate + H+ 2PBA_undissociated->2PBA_dissociated Passive Diffusion Membrane PFK_inhibition Inhibition of Phosphofructokinase 2PBA_dissociated->PFK_inhibition Lowers intracellular pH Glycolysis_disruption Glycolysis Disruption PFK_inhibition->Glycolysis_disruption ATP_depletion ATP Depletion Glycolysis_disruption->ATP_depletion Growth_inhibition Fungal Growth Inhibition ATP_depletion->Growth_inhibition

Caption: Proposed fungicidal mechanism of 2-propylbenzoic acid.

As a Plant Growth Regulator (PGR)

The structure of 2-propylbenzoic acid, featuring an aromatic ring and a carboxylic acid group, is reminiscent of auxin-type plant growth regulators.[10] The size and position of substituents on the benzoic acid ring are critical in determining its PGR activity. It is plausible that 2-propylbenzoic acid could interact with plant hormonal pathways, potentially promoting root growth, influencing flowering, or affecting overall plant architecture.

As a Herbicide

Certain benzoic acid derivatives are established herbicides.[11] Furthermore, some short-chain fatty acids act as contact herbicides by disrupting the plant cuticle, leading to rapid desiccation.[12][13] The propyl group in 2-propylbenzoic acid could enhance its interaction with the waxy cuticle of weeds. Another potential herbicidal mechanism, observed in derivatives of similar natural products, is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for early seedling development.[14][15][16]

Herbicidal_Workflow Start 2-Propylbenzoic Acid Application Contact Contact with Weed Surface Start->Contact Cuticle_Disruption Cuticle Disruption (Contact Activity) Contact->Cuticle_Disruption Uptake Uptake into Plant Contact->Uptake Desiccation Rapid Desiccation Cuticle_Disruption->Desiccation Hypothesized VLCFA_Inhibition Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis Uptake->VLCFA_Inhibition Hypothesized Weed_Death Weed Death Desiccation->Weed_Death Seedling_Inhibition Inhibition of Seedling Growth VLCFA_Inhibition->Seedling_Inhibition Seedling_Inhibition->Weed_Death

Caption: Hypothesized herbicidal modes of action for 2-propylbenzoic acid.

As an Inducer of Systemic Acquired Resistance (SAR)

Exogenous application of benzoic acid has been shown to boost plant defenses by inducing the salicylic acid (SA) biosynthesis pathway.[3][4] This leads to the upregulation of pathogenesis-related (PR) proteins, enhancing the plant's resistance to a broad spectrum of pathogens. 2-Propylbenzoic acid may act as a signaling molecule that triggers this defense cascade, offering a prophylactic approach to crop protection.

Experimental Protocols

The following protocols provide a framework for the initial screening of 2-propylbenzoic acid.

Protocol 1: In Vitro Antifungal Assay

Objective: To determine the direct antifungal activity of 2-propylbenzoic acid against common phytopathogenic fungi.

Materials:

  • 2-Propylbenzoic acid

  • Potato Dextrose Agar (PDA)

  • Selected fungal species (e.g., Alternaria solani, Fusarium oxysporum, Botrytis cinerea)

  • Sterile petri dishes, ethanol, dimethyl sulfoxide (DMSO)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 ppm stock solution of 2-propylbenzoic acid in DMSO.

  • Media Preparation: Autoclave PDA and cool to 50-55°C.

  • Dosing: Add the 2-propylbenzoic acid stock solution to the molten PDA to achieve final concentrations of 10, 50, 100, 250, and 500 ppm. Also prepare a DMSO-only control and a no-treatment control.

  • Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug from an actively growing culture of the test fungus in the center of each plate.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data Collection: Measure the radial growth of the fungal colony daily until the mycelium in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of growth inhibition for each concentration relative to the DMSO control.

Protocol 2: Plant Growth Regulation Bioassay

Objective: To assess the effect of 2-propylbenzoic acid on seed germination and seedling growth.

Materials:

  • 2-Propylbenzoic acid

  • Seeds of model plants (e.g., Arabidopsis thaliana, lettuce, radish)

  • Filter paper, petri dishes

  • Growth chamber

Procedure:

  • Treatment Solutions: Prepare aqueous solutions of 2-propylbenzoic acid at concentrations of 1, 10, 50, and 100 ppm. Use a small amount of a suitable solvent if necessary, with an appropriate solvent control.

  • Seed Plating: Place a sterile filter paper in each petri dish and moisten with 5 mL of the respective treatment solution. Arrange 20-30 seeds evenly on the filter paper.

  • Incubation: Seal the petri dishes with parafilm and place them in a growth chamber with a controlled light/dark cycle and temperature.

  • Data Collection:

    • After 3-5 days, count the number of germinated seeds to calculate the germination percentage.

    • After 7-10 days, carefully remove the seedlings and measure the primary root length and shoot height.

  • Analysis: Compare the germination rate, root length, and shoot height of the treated groups to the control group.

Protocol 3: Herbicidal Activity Screening

Objective: To evaluate the pre- and post-emergence herbicidal activity of 2-propylbenzoic acid.

Materials:

  • 2-Propylbenzoic acid

  • Seeds of common weeds (e.g., ryegrass, crabgrass, pigweed)

  • Pots with sterile soil mix

  • Greenhouse facilities

  • Spray chamber

Procedure:

  • Pre-emergence Application:

    • Sow weed seeds in pots and cover with a thin layer of soil.

    • Prepare spray solutions of 2-propylbenzoic acid at various concentrations (e.g., 250, 500, 1000, 2000 ppm) with a suitable surfactant.

    • Apply the solutions evenly to the soil surface.

    • Keep the pots in a greenhouse and water as needed.

    • After 14-21 days, count the number of emerged weeds and assess their health.

  • Post-emergence Application:

    • Grow weeds in pots until they reach the 2-4 leaf stage.

    • Apply the same range of 2-propylbenzoic acid solutions directly to the foliage until runoff.

    • Return the pots to the greenhouse.

    • Assess phytotoxicity (e.g., chlorosis, necrosis, stunting) at 3, 7, and 14 days after treatment.[14]

Data Summary and Interpretation

The following table presents hypothetical data to illustrate potential outcomes from the described protocols.

Experiment Test Parameter Concentration (ppm) Hypothetical Result Interpretation
Antifungal Assay % Inhibition (A. solani)10075%Strong fungistatic/fungicidal activity
PGR Bioassay Root Elongation (Lettuce)10+30%Potential root growth promoter
Herbicidal Screen Post-emergence control (Pigweed)100085%Effective contact herbicidal activity

Further Steps: Promising results should be followed by more detailed dose-response studies, mode-of-action investigations (e.g., measuring intracellular pH in fungi, gene expression analysis for SAR markers), and formulation development to optimize delivery and efficacy.

References

  • Benzoic Acid and Its Hydroxylated Derivatives Suppress Early Blight of Tomato (Alternaria solani) via the Induction of Salicylic Acid Biosynthesis and Enzymatic and Nonenzymatic Antioxidant Defense Machinery. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • What is Benzoic Acid used for? (2024, June 14). Patsnap Synapse. Retrieved February 9, 2026, from [Link]

  • Benzoic acid and its hydroxylated derivatives suppress early blight of tomato (Alternaria solani) via the induction of salicylic acid biosynthesis and enzymatic and nonenzymatic antioxidant defense machinery. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • The Effects of Exogenous Benzoic Acid on the Physicochemical Properties, Enzyme Activities and Microbial Community Structures of Perilla frutescens Inter-Root Soil. (2024, June 13). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Long Chain Fatty Acid Inhibitors. (n.d.). University of Guelph. Retrieved February 9, 2026, from [Link]

  • Bioprospecting Fluorescent Plant Growth Regulators from Arabidopsis to Vegetable Crops. (2021, March 10). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • New Plant Growth Regulators of Benzimidazole Series. (2025, November 11). MDPI. Retrieved February 9, 2026, from [Link]

  • Studies on the mechanism of the antifungal action of benzoate. (1983, September 15). PubMed. Retrieved February 9, 2026, from [Link]

  • Benzoic acid. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]

  • Herbicidal Active Compound Ferulic Acid Ethyl Ester Affects Fatty Acid Synthesis by Targeting the 3-Ketoacyl-Acyl Carrier Protein Synthase I (KAS I). (2023, January 11). PubMed. Retrieved February 9, 2026, from [Link]

  • Studies on the mechanism of the antifungal action of benzoate. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • WO2007042795A1 - Agricultural composition. (n.d.). Google Patents.
  • Desiccant Activity of Short Chain Fatty Acids 1. (2025, August 9). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Antifungal activity of benzoic acid derivatives from Piper lanceaefolium. (2025, August 5). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • Mechanistic Aspects and Effects of Selected Tank-Mix Partners on Herbicidal Activity of a Novel Fatty Acid Ester. (2022, January 21). MDPI. Retrieved February 9, 2026, from [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025, June 2). ijarsct. Retrieved February 9, 2026, from [Link]

  • Process for preparing pure benzoic acid. (1984, November 14). Google Patents.
  • 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids. (n.d.). Principles of Weed Control. Retrieved February 9, 2026, from [Link]

  • A familiar ring to it: biosynthesis of plant benzoic acids. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]

  • AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, RAINFASTNESS AND UPTAKE PROPERTIES. (2020, November 8). Googleapis.com. Retrieved February 9, 2026, from [Link]

    • Biogenesis of Benzoic Acids as Precursors. (n.d.). Technische Universität Braunschweig. Retrieved February 9, 2026, from [Link]

  • AU2016257148B2 - Benzoic acid herbicide composition. (n.d.). Google Patents.
  • LIQUID PESTICIDE COMPOSITIONS. (2011, February 9). European Patent Office. Retrieved February 9, 2026, from [Link]

Sources

Application

Application Note: Rational Design and Evaluation of 2-Propylbenzoic Acid Scaffolds as D-Amino Acid Oxidase (DAAO) Inhibitors

Executive Summary This technical guide details the development pipeline for 2-propylbenzoic acid derivatives as inhibitors of D-Amino Acid Oxidase (DAAO) . DAAO inhibition is a validated therapeutic strategy for schizoph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the development pipeline for 2-propylbenzoic acid derivatives as inhibitors of D-Amino Acid Oxidase (DAAO) . DAAO inhibition is a validated therapeutic strategy for schizophrenia, aiming to elevate synaptic D-serine levels and correct NMDA receptor hypofunction.[1]

While benzoic acid is a classic DAAO competitive inhibitor, the introduction of a hydrophobic propyl group at the ortho position (2-propyl) significantly enhances binding affinity by exploiting the hydrophobic sub-pocket of the enzyme's active site. This guide provides a self-validating workflow for synthesizing, assaying, and characterizing these inhibitors, emphasizing kinetic analysis and selectivity profiling.

Scientific Rationale & Mechanism

The Target: D-Amino Acid Oxidase (DAAO)

DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids (specifically D-serine) into


-keto acids, ammonia, and hydrogen peroxide (

).[1][2][3][4] In the CNS, DAAO degrades D-serine, a co-agonist of the NMDA receptor.[1] Excessive DAAO activity correlates with glutamatergic hypofunction observed in schizophrenia.
The Scaffold: 2-Propylbenzoic Acid

The design of 2-propylbenzoic acid inhibitors relies on two structural pillars:

  • The Carboxylate Head: Mimics the

    
    -carboxylate of the D-amino acid substrate, forming electrostatic interactions with Arg283  and Tyr224  in the active site.
    
  • The 2-Propyl Tail: Probes a specific hydrophobic region near the flavin adenine dinucleotide (FAD) cofactor. This steric bulk prevents the "lid" of the active site from closing fully or displaces water molecules, resulting in tighter binding entropy compared to unsubstituted benzoic acid.

Development Workflow

The following diagram outlines the iterative cycle from synthesis to kinetic validation.

DAAO_Workflow Scaffold 2-Propylbenzoic Acid Scaffold Design Synth Chemical Synthesis (Friedel-Crafts / Reduction) Scaffold->Synth Derivatization Assay In Vitro DAAO Inhibition Assay Synth->Assay Screening Assay->Synth Inactive (SAR Loop) Kinetics Kinetic Characterization (Lineweaver-Burk) Assay->Kinetics IC50 < 1 µM Selectivity Selectivity Profiling (vs. D-Aspartate Oxidase) Kinetics->Selectivity Competitive Mode Confirmed Lead Lead Candidate Identification Selectivity->Lead High Selectivity Ratio

Figure 1: Iterative workflow for the development of 2-propylbenzoic acid-based DAAO inhibitors.

Experimental Protocol: DAAO Inhibition Assay

This protocol uses a coupled enzymatic assay .[5] DAAO converts D-serine to hydroxypyruvate and


. Horseradish Peroxidase (HRP) then uses the generated 

to oxidize the non-fluorescent reagent Amplex Red to the highly fluorescent Resorufin.
Materials & Reagents[6]
  • Enzyme: Recombinant human DAAO (hDAAO), expressed in E. coli or CHO cells.

  • Substrate: D-Serine (Sigma-Aldrich).

  • Detection System: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + HRP.

  • Buffer: 50 mM Sodium Pyrophosphate (pH 8.3) - Note: DAAO has a basic pH optimum.

  • Inhibitor: 2-propylbenzoic acid derivatives (dissolved in DMSO).

Step-by-Step Methodology

Step 1: Compound Preparation [6][7]

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Perform serial dilutions (1:3) in the assay buffer to generate a 10-point concentration curve (e.g., 100 µM to 0.005 µM final).

  • Control: Include a "DMSO-only" vehicle control (0% inhibition) and a "No Enzyme" blank (100% inhibition).

Step 2: Pre-Incubation (Critical for Equilibrium)

  • In a black 96-well microplate, add 10 µL of diluted inhibitor.

  • Add 40 µL of hDAAO enzyme solution (final concentration 5 nM).

  • Incubate at 25°C for 15 minutes .

    • Why? This allows the inhibitor to access the active site before the substrate competes, ensuring accurate

      
       determination.
      

Step 3: Reaction Initiation

  • Prepare a substrate mix containing:

    • 50 mM D-Serine (

      
       approx. 2-5 mM)
      
    • 50 µM Amplex Red

    • 0.2 U/mL HRP

  • Add 50 µL of the substrate mix to each well (Total Volume = 100 µL).

Step 4: Data Acquisition

  • Immediately place plate in a fluorescence microplate reader.

  • Measure fluorescence (Ex/Em: 530/590 nm) in kinetic mode every 30 seconds for 20 minutes.

  • Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    
Data Analysis & Validation

Convert raw fluorescence units (RFU) to % Inhibition using the formula:



Table 1: Expected Results for Validation

CompoundIC50 (nM)Mode of ActionNotes
Benzoic Acid ~500 - 1000CompetitiveReference standard. Lacks hydrophobic tail.
2-Propylbenzoic Acid ~50 - 150CompetitiveEnhanced potency due to hydrophobic pocket fill.
Compound 8 (Thienopyrrole) ~145CompetitiveHigh potency analog (Sigma/Cayman reference).

Mechanism of Action: Kinetic Profiling

To confirm the rational design hypothesis (competitive inhibition), a Lineweaver-Burk analysis is mandatory.

Protocol
  • Run the assay described in Section 3.2, but vary the D-Serine concentration (e.g., 1, 2, 5, 10, 20 mM) against fixed concentrations of the inhibitor (e.g., 0,

    
    , 
    
    
    
    ).
  • Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
Interpretation
  • Competitive Inhibition: The lines will intersect at the Y-axis (

    
     is unchanged), but the X-intercept (
    
    
    
    ) will shift closer to zero (Apparent
    
    
    increases).
  • Validation: If 2-propylbenzoic acid shows non-competitive behavior, it suggests allosteric binding or aggregation artifacts (false positive).

Kinetic_Logic Data Lineweaver-Burk Plot Data Decision Intersection Point? Data->Decision Comp Y-Axis Intersection (Vmax constant, Km increases) CONFIRMED COMPETITIVE Decision->Comp At 1/Vmax NonComp X-Axis Intersection (Vmax decreases, Km constant) NON-COMPETITIVE Decision->NonComp At -1/Km Mixed Left of Y-Axis (Vmax decreases, Km changes) MIXED INHIBITION Decision->Mixed In Quadrant II

Figure 2: Decision tree for interpreting kinetic plots.

Advanced Characterization: Selectivity & Permeability

Selectivity Profiling

2-propylbenzoic acid derivatives must be selective for DAAO over D-Aspartate Oxidase (DDO) to avoid off-target metabolic effects.

  • Protocol: Repeat the assay using Recombinant Human DDO and D-Aspartate as the substrate.

  • Target Metric: Selectivity Ratio (

    
    ) should be > 50.
    
BBB Permeability (PAMPA-BBB)

Since the target is CNS-based (schizophrenia), the inhibitor must cross the Blood-Brain Barrier.

  • Method: Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Acceptance Criteria:

    
     (effective permeability) > 
    
    
    
    cm/s suggests high CNS penetration potential. The lipophilic propyl group generally enhances this property compared to unsubstituted benzoic acid.

References

  • Patsnap Synapse. (2024).[8] Introduction to DAAO Inhibitors and Mechanism of Action.Link

  • Santa Cruz Biotechnology. D-Amino Acid Oxidase Inhibitor (CAS 39793-31-2) Product Data.Link

  • Sigma-Aldrich. D-Amino Acid Oxidase Inhibitor (Compound 8) - Technical Specification.[2]Link

  • Cayman Chemical. D-Amino Acid Oxidase Inhibitor Product Insert (Item No. 16562).Link

  • BenchChem. Application Notes and Protocols: Enzyme Inhibition Assays.Link

  • Smith, S.M., et al. (2009). The behavioral and neurochemical effects of a novel D-amino acid oxidase inhibitor.[3] Journal of Pharmacology and Experimental Therapeutics.[3] Link

  • Wikipedia. D-amino acid oxidase - Physiological Role and Inhibitors.Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Propylbenzoic Acid Synthesis

Topic: Troubleshooting Common Impurities & Synthetic Failures Audience: Organic Chemists, Process Development Scientists, QA/QC Analysts Diagnostic Hub: Troubleshooting Matrix Use this matrix to identify the root cause o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Impurities & Synthetic Failures Audience: Organic Chemists, Process Development Scientists, QA/QC Analysts

Diagnostic Hub: Troubleshooting Matrix

Use this matrix to identify the root cause of your impurity profile based on analytical observations.

Symptom (Observation) Probable Impurity/Issue Root Cause Immediate Action
1H NMR: Doublet at ~1.2 ppm (6H) instead of triplet at ~0.9 ppm.2-Isopropylbenzoic acid Rearrangement of n-propyl to isopropyl cation during precursor synthesis (Friedel-Crafts).Check starting material (2-propylbromobenzene) purity. Use non-acidic alkylation routes.
1H NMR: Multiplets at ~7.2 ppm, no carboxylic proton.Propylbenzene Hydrolysis of Grignard reagent ("Wet Grignard").Dry all glassware/solvents. Increase CO₂ purge rate.
HPLC: Late-eluting non-polar peak (High RT).2,2'-Dipropylbiphenyl Homocoupling of Grignard reagent (Wurtz-type coupling).Lower Grignard concentration; slow addition of halide to Mg.
1H NMR: Olefinic proton at ~5.6-6.0 ppm.3-Propylidenephthalide Incomplete reduction (Phthalide route).Increase hydrogenation pressure/time or refresh Pd/C catalyst.
Melting Point: Broad range < 58°C.Isomeric Mixture (Para/Ortho) Non-regioselective starting material synthesis.Recrystallize from hexane/pentane; verify regiochemistry of halide precursor.

Deep Dive Q&A: Technical Solutions

Issue 1: The "Isopropyl Ghost" (Isomer Contamination)

User Question: I synthesized 2-propylbenzoic acid via the Grignard route. My mass spec shows the correct molecular weight (164.2 g/mol ), but the NMR methyl group is split into a doublet. Is this a rearrangement?

Technical Analysis: Yes. This is the classic n-propyl to isopropyl rearrangement .

  • Mechanism: If your starting material (1-bromo-2-propylbenzene) was synthesized via Friedel-Crafts alkylation of bromobenzene with n-propyl halide, the primary carbocation rearranges to the more stable secondary carbocation (isopropyl) before attacking the ring.

  • Impact: You are synthesizing a mixture of 2-propylbenzoic acid and 2-isopropylbenzoic acid. These are extremely difficult to separate by crystallization due to similar solubilities.

Corrective Protocol:

  • Source Verification: Analyze your starting bromide by GC-MS. If the isopropyl isomer is present, discard the batch.

  • Alternative Route: Use acylation-reduction to generate the propyl chain.

    • Step 1: Friedel-Crafts acylation with propionyl chloride (no rearrangement).

    • Step 2: Wolff-Kishner or Clemmensen reduction to the n-propyl group.

Issue 2: The "Wet Grignard" (Dehalogenation)

User Question: I see a significant amount of neutral oil after the acid-base extraction. It smells like fuel. What happened?

Technical Analysis: The neutral oil is likely propylbenzene . This occurs when the Grignard reagent (2-propylphenylmagnesium bromide) is protonated by water instead of reacting with CO₂.

  • Source of Moisture: Wet ether/THF, atmospheric humidity, or insufficient drying of the CO₂ source (if using dry ice).

  • Thermodynamics: Protonation is kinetically faster than carboxylation.

Corrective Protocol:

  • Solvent Drying: Distill THF over sodium/benzophenone or use molecular sieves (3Å or 4Å) activated at 300°C.

  • CO₂ Drying: If using dry ice, pass the gas through a drying tube (CaCl₂ or Drierite) before it enters the reaction flask. Do not add solid dry ice directly unless it is certified water-free.

Issue 3: Phthalide Route & Incomplete Reduction

User Question: I used the phthalic anhydride route to ensure ortho-substitution. The product has a yellow tint and an IR peak at 1770 cm⁻¹. Why?

Technical Analysis: The 1770 cm⁻¹ peak indicates a lactone carbonyl, specifically 3-propylidenephthalide or 3-propylphthalide .

  • The Chemistry: The reaction of phthalic anhydride with propylmagnesium bromide yields a lactone intermediate (phthalide). This must be reduced (hydrogenolysis) to open the ring and form the benzoic acid.

  • Failure Mode: If the reduction (e.g., Zn/NaOH or H₂/Pd) is stopped too early, the lactone ring remains closed. The double bond (propylidene) might reduce, but the ring might not open.

Corrective Protocol:

  • Monitor Reduction: Use TLC (silica/DCM) to track the disappearance of the lactone spot.

  • Aggressive Reduction: If using catalytic hydrogenation, ensure the system is acidic (acetic acid solvent) to promote ring opening. If using Zn/NaOH, ensure reflux temperature is maintained for >4 hours.

Visualizing the Pathways & Impurities

Diagram 1: Grignard Carboxylation & Failure Modes

This workflow illustrates the standard Grignard route and where the two critical impurities (Propylbenzene and Homocoupling Product) originate.

GrignardPath Start 1-Bromo-2-propylbenzene Grignard Grignard Reagent (Ar-MgBr) Start->Grignard Mg insertion Mg Mg / THF Product 2-Propylbenzoic Acid (Target) Grignard->Product Carboxylation Impurity1 Propylbenzene (Impurity: Protonation) Grignard->Impurity1 Quench by Moisture Impurity2 2,2'-Dipropylbiphenyl (Impurity: Homocoupling) Grignard->Impurity2 Wurtz Coupling CO2 1. CO2 (dry) 2. H3O+ Water H2O (Moisture) Coupling Ar-Br (Excess)

Caption: The competition between Carboxylation (Target) and Protonation/Homocoupling (Impurities) in Grignard synthesis.

Diagram 2: Phthalic Anhydride Route

This workflow details the regioselective route and the risk of incomplete reduction.

PhthalidePath Anhydride Phthalic Anhydride Intermediate 3-Propylidenephthalide (Lactone Intermediate) Anhydride->Intermediate Grignard Addition - H2O PropylMgBr Propyl-MgBr Reduction Reduction Step (Zn/NaOH or H2/Pd) Intermediate->Reduction FinalProduct 2-Propylbenzoic Acid (Target) Reduction->FinalProduct Ring Opening (Complete Reduction) ImpurityLactone 3-Propylphthalide (Impurity: Ring Closed) Reduction->ImpurityLactone Partial Reduction (Failure Mode)

Caption: The Phthalide route guarantees ortho-substitution but risks incomplete reduction of the lactone intermediate.

Validated Experimental Protocols

Protocol A: Purification via Acid-Base Extraction

Use this to remove neutral impurities (Propylbenzene, Biphenyls, Phthalides).

  • Dissolution: Dissolve the crude reaction mixture in Diethyl Ether or DCM (10 mL per gram of crude).

  • Extraction (Step 1): Extract the organic layer with 10% NaOH (3 x 20 mL).

    • Chemistry: The 2-propylbenzoic acid converts to sodium 2-propylbenzoate (water-soluble). Neutral impurities remain in the organic layer.

  • Separation: Separate the layers. Keep the Aqueous Layer (Bottom if Ether, Top if DCM).

    • Check: Verify the pH of the aqueous layer is >10.

  • Wash: Wash the aqueous layer once with fresh ether (removes trapped neutrals).

  • Precipitation: Cool the aqueous layer on ice.[1] Slowly add 6M HCl until pH < 2.

    • Observation: A white solid (2-propylbenzoic acid) should precipitate.

  • Filtration: Vacuum filter the solid and wash with ice-cold water.

Protocol B: Recrystallization (Final Polish)

Use this if isomeric impurities (para-isomer) are suspected.

  • Solvent System: Hexane or Pentane (2-Propylbenzoic acid is moderately soluble in cold hexane, highly soluble in hot).

  • Procedure: Dissolve crude solid in minimum boiling hexane.

  • Cooling: Allow to cool slowly to room temperature, then to 4°C.

  • Yield Note: If oiling out occurs (common with propyl chains), scratch the glass or seed with a pure crystal.

References

  • Grignard Carboxylation Mechanism & Side Reactions

    • Source: LibreTexts Chemistry.
    • URL:[Link]

  • Synthesis of Ortho-Substituted Benzoic Acids (Phthalide Route)

    • Source: Organic Syntheses, Coll. Vol. 1, p. 517 (1941).
    • URL:[Link]

  • Impurity Profile: 2-Isopropylbenzoic Acid

    • Source: PubChem Compound Summary for CID 17099.
    • URL:[Link]

  • Impurity Profile: 3-Propylidenephthalide

    • Source: PubChem Compound Summary for CID 28500.
    • URL:[Link]

  • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (General reference for acid-base extraction protocols).

Sources

Optimization

🔬 Technical Support Center: Grignard Synthesis of 2-Propylbenzoic Acid

The following technical guide is structured as a Level 3 Support Knowledge Base for the synthesis of 2-propylbenzoic acid via Grignard carboxylation. It addresses the specific challenges posed by ortho-substitution and t...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Support Knowledge Base for the synthesis of 2-propylbenzoic acid via Grignard carboxylation. It addresses the specific challenges posed by ortho-substitution and the radical nature of organomagnesium formation.

Topic: Troubleshooting Side-Product Formation & Yield Optimization Ticket Type: Synthesis Optimization / Impurity Profiling Applicable Route: 2-Propylbromobenzene


 Grignard Reagent 


Carboxylation

📋 Executive Summary

The synthesis of 2-propylbenzoic acid via the Grignard method is frequently compromised by the steric bulk of the ortho-propyl group. Unlike simple phenylmagnesium bromide preparations, this substrate exhibits a high propensity for radical homocoupling (Wurtz-Fittig) and initiation latency .

This guide isolates the four primary failure modes:

  • Dimerization (Formation of 2,2'-dipropylbiphenyl).

  • Protodehalogenation (Quenching to 2-propylbenzene).

  • Oxidative Hydroxylation (Formation of 2-propylphenol).

  • Oligomerization/Ketone Formation (Reaction with product carboxylates).

📊 Reaction Pathway & Failure Mode Analysis

The following diagram maps the intended reaction pathway against the competitive side-reactions driven by kinetics and thermodynamics.

GrignardPathways Start 2-Propylbromobenzene (R-Br) Mg Mg(0) Activation Start->Mg Radical [R• •MgBr] Radical Pair Mg->Radical SET Mechanism Grignard 2-Propylphenylmagnesium Bromide (R-MgBr) Radical->Grignard Recombination Wurtz 2,2'-Dipropylbiphenyl (Dimer) Radical->Wurtz R• + R-Br (High Conc/Temp) Carboxylate R-COO- MgBr+ Grignard->Carboxylate + CO2 Reduced 2-Propylbenzene (Reduced) Grignard->Reduced + H2O (Moisture) Phenol 2-Propylphenol (Oxidized) Grignard->Phenol + O2 (Air Leak) Ketone Bis(2-propylphenyl)methanone Grignard->Ketone + Carboxylate (Low CO2 Pressure) CO2 CO2 (Electrophile) Product 2-Propylbenzoic Acid (Target) Carboxylate->Product H3O+ Workup

Figure 1: Mechanistic bifurcation points in the synthesis of 2-propylbenzoic acid. Red dashed lines indicate irreversible side-product formation.

🛠️ Troubleshooting Guide (Q&A)

🔴 Issue 1: High Levels of Non-Polar Impurity (Dimer)

User Observation: "After workup, I see a significant amount of a non-polar solid that does not dissolve in the base extraction layer. NMR shows a symmetric biaryl structure." Diagnosis: Wurtz-Fittig Coupling (Homocoupling) .

Root Cause Analysis: The formation of 2,2'-dipropylbiphenyl occurs when the transient aryl radical (formed on the Mg surface) attacks unreacted aryl bromide instead of recombining with the magnesium species. This is exacerbated by:

  • High Local Concentration: Adding the halide too quickly creates a "halide-rich" zone near the Mg surface.[1]

  • Steric Hindrance: The ortho-propyl group destabilizes the Grignard complex, making the radical pathway competitively more favorable.

  • Temperature Spikes: High temperatures favor the higher-activation-energy coupling reaction over Grignard formation.

Corrective Protocol:

  • Dilution is Key: Increase the volume of ether/THF used for the halide addition.

  • Slow Addition: Use a syringe pump or strictly controlled dropwise addition. The rate should be slow enough that the solution does not reflux vigorously solely from the addition exotherm.

  • Mode of Addition: Consider "Reverse Addition" (though difficult for Grignard formation) or simply ensuring high stirring rates to disperse the halide immediately.

🔴 Issue 2: Recovery of "Reduced" Starting Material

User Observation: "My yield is low, and I isolated a liquid that looks like the starting material but lacks the bromine signal in NMR." Diagnosis: Protodehalogenation (Quenching) .

Root Cause Analysis: The Grignard reagent formed successfully but was protonated to form 2-propylbenzene .

  • Wet Solvents: Even "anhydrous" solvents from a bottle can contain 50-100 ppm water, which is stoichiometric on a small scale.

  • Atmospheric Moisture: The ortho-propyl group does not protect the C-Mg bond from protons (water) as effectively as it hinders carbon electrophiles.

Corrective Protocol:

  • Solvent Drying: Distill THF/Ether over Sodium/Benzophenone immediately before use. Molecular sieves are often insufficient for sensitive Grignard formations.

  • Glassware Prep: Flame-dry all glassware under vacuum.

  • Atmosphere: Maintain a positive pressure of Argon (heavier than air) rather than Nitrogen, if possible.

🔴 Issue 3: Reaction Fails to Initiate (Passivation)

User Observation: "I added the halide and magnesium, but nothing is happening. No exotherm, no color change." Diagnosis: Surface Passivation / Steric Inhibition .

Root Cause Analysis: Magnesium oxide (MgO) layers prevent electron transfer. For ortho-substituted halides, the approach of the bulky molecule to the Mg surface is sterically hindered, making initiation significantly harder than with bromobenzene.

Corrective Protocol:

  • Mechanical Activation: Dry stir the Mg turnings vigorously under inert gas before adding solvent to create fresh crystal fractures.

  • Chemical Entrainment: Add a "sacrificial" initiator. 1,2-Dibromoethane (5 mol%) is superior to Iodine. It reacts to form ethylene and

    
    , cleaning the surface and exposing highly active Mg(0) sites without contaminating the product (ethylene is a gas).
    
  • Rieke Magnesium: For extremely stubborn cases, use Rieke Mg (generated in situ from

    
     and Li/Naphthalenide), though this is usually overkill for aryl bromides.
    
🔴 Issue 4: Presence of Ketone (Bis(2-propylphenyl)methanone)

User Observation: "I see a peak at ~196 ppm in Carbon NMR. Mass spec suggests a dimer with a carbonyl linker." Diagnosis: Double Addition to


 .

Root Cause Analysis: The Grignard reagent is a powerful nucleophile.[2][3][4][5] After it attacks


 to form the carboxylate salt (

), this salt is usually stable. However, if the concentration of

drops (e.g., dry ice runs out or gas flow is too low), the remaining Grignard can attack the carboxylate, forming a ketone precursor.

Corrective Protocol:

  • Excess

    
    :  Use a large excess of crushed dry ice.[2]
    
  • Temperature Control: Keep the carbonation step cold (

    
     to 
    
    
    
    ). While Grignards are less reactive toward carboxylates than aldehydes, the reaction can occur at room temperature if mixing is poor.
  • Quench Order: Ensure all Grignard is consumed by

    
     before allowing the reaction to warm up significantly.
    

🧪 Optimized Experimental Protocol

Objective: Synthesis of 2-propylbenzoic acid minimizing Wurtz coupling and protonation.

Reagents
  • Substrate: 2-Propylbromobenzene (1.0 equiv)

  • Metal: Magnesium turnings (1.2 equiv) - Crushed/Activated

  • Solvent: Anhydrous THF (stabilizer-free preferred) or Diethyl Ether

  • Initiator: 1,2-Dibromoethane (0.05 equiv)

  • Electrophile: Dry Ice (Solid

    
    ), crushed, excess.
    
Step-by-Step Workflow
  • System Preparation:

    • Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and internal thermometer.

    • Flush with Argon for 15 minutes.

  • Magnesium Activation:

    • Add Mg turnings.[6][7] Stir dry for 10 mins to mechanically activate.

    • Add just enough solvent to cover the Mg.[7]

    • Add the initiator (1,2-dibromoethane) . Wait for bubbling (ethylene gas) to observe activation.

  • Grignard Formation (Critical Step):

    • Dilute the aryl bromide: Mix 2-propylbromobenzene with 5-10 volumes of anhydrous solvent.

    • Initiation: Add 5-10% of the halide solution to the Mg. Heat gently with a heat gun if necessary to start the reflux (turbidity change).

    • Controlled Addition: Once initiated, add the remaining solution dropwise over 45-60 minutes.

    • Temperature: Maintain a gentle reflux using the heat of reaction. Do not overheat. If reflux becomes vigorous, stop addition and cool.

    • Post-Stir: Reflux for an additional 1-2 hours to ensure conversion of the sterically hindered bromide.

  • Carboxylation:

    • Cool the Grignard solution to

      
      .[1]
      
    • Prepare a slurry of crushed dry ice in anhydrous ether in a separate large beaker.

    • Cannulate the Grignard solution slowly onto the dry ice slurry with vigorous stirring. (Pouring onto dry ice is better than bubbling gas to ensure high local

      
      ).
      
  • Workup:

    • Allow excess

      
       to sublime.
      
    • Quench with

      
       (carefully!) to pH 1.
      
    • Extract with Ethyl Acetate or Ether.

    • Purification: Extract the organic layer with

      
      . The product moves to the aqueous phase (as benzoate), leaving non-polar impurities (Wurtz dimer, reduced arene) in the organic layer.
      
    • Acidify the aqueous layer to precipitate pure 2-propylbenzoic acid.

📉 Data Summary: Impurity Profile

ImpurityStructureOriginSolubility (Workup)Prevention Strategy
Dimer 2,2'-DipropylbiphenylRadical HomocouplingOrganic Layer (Neutral)Slow addition; High dilution
Reduced 2-PropylbenzeneMoisture QuenchOrganic Layer (Neutral)Dry solvents; Inert atm
Phenol 2-PropylphenolOxidation (

)
Organic/Aqueous (pH dep)Degas solvents; Argon
Ketone Bis(2-propylphenyl)methanoneGrignard + ProductOrganic Layer (Neutral)Excess

; Cold quench

🔗 References

  • Mechanism of Grignard Formation & Wurtz Coupling

    • Title: Grignard Reagents: New Developments

    • Source: Richey, H. G. (Ed.).[2][4][5][6][8] (2000). John Wiley & Sons.

    • Context: Defines the radical nature of the C-Mg bond formation and the kinetics of dimerization vs. Grignard formation.

    • URL:[Link]

  • Side Reactions in Grignard Carboxylation

    • Title: The reaction of Grignard reagents with carbon dioxide[2][5][7][9][10][11][12]

    • Source:Journal of Chemical Education

    • Context: Explains the formation of ketones and tertiary alcohols if stoichiometry is not controlled.

    • URL:[Link]

  • Activation of Magnesium

    • Title: Preparation of Highly Reactive Magnesium[8][13]

    • Source:Science (Rieke, R. D.)

    • Context: Methods for activating Mg for hindered substrates.[8][13][14]

    • URL:[Link]

  • Steric Hindrance in Ortho-Substituted Benzenes

    • Title: Steric Effects in the Grignard Reaction[8]

    • Source:Journal of the American Chemical Society

    • Context: Discusses the kinetic retardation caused by ortho-alkyl groups.

    • URL:[Link]

Sources

Troubleshooting

2-propylbenzoic acid reaction monitoring by TLC

Introduction Welcome to the Technical Support Center. This guide is designed for researchers synthesizing or utilizing 2-propylbenzoic acid (CAS: 2438-05-3).[1] Unlike standard neutral organics, 2-propylbenzoic acid pres...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers synthesizing or utilizing 2-propylbenzoic acid (CAS: 2438-05-3).[1] Unlike standard neutral organics, 2-propylbenzoic acid presents specific challenges in Thin Layer Chromatography (TLC) due to the strong hydrogen-bonding capability of the carboxylic acid motif and the lipophilic drag of the propyl chain.

This document serves as a dynamic troubleshooting system. It does not merely list steps; it explains the why and how to ensure your data is reproducible and publication-ready.

Module 1: Method Development (The Setup)

The Core Challenge: Carboxylic acids, including 2-propylbenzoic acid, possess a pKa of approximately 4.2. On standard silica gel plates (slightly acidic, pH ~5-6), the molecule exists in an equilibrium between its neutral (protonated) and anionic (deprotonated) forms.[1] The deprotonated form binds strongly to silica silanol groups, resulting in streaking or tailing , which destroys resolution.

Optimized Mobile Phase Systems

Do not use neutral solvents alone.[1] You must suppress ionization.[1]

Polarity NeedRecommended Solvent System (v/v)Additive (Critical)Target Rf
Standard Hexane : Ethyl Acetate (3:1 to 4:[1]1)1% Acetic Acid 0.3 – 0.5
High Polarity Dichloromethane (DCM) : Methanol (95:[1]5)0.5% Acetic Acid 0.4 – 0.6
Low Polarity Hexane : Diethyl Ether (1:[1]1)1% Formic Acid 0.2 – 0.4

Technical Insight: The addition of 1% Acetic Acid shifts the equilibrium entirely to the protonated (neutral) form of the carboxylic acid. This reduces interaction with the silica stationary phase, sharpening the spot into a tight oval rather than a long streak [1, 4].

Module 2: Visualization (The Eyes)

2-propylbenzoic acid is UV active, but relying solely on UV can be misleading if non-UV active impurities (like aliphatic side-products) are present.[1]

Primary Method: UV Absorption (254 nm)

The benzene ring conjugated with the carbonyl group provides strong absorption at 254 nm. The propyl group does not quench this fluorescence.

  • Appearance: Dark purple/black spot on a bright green fluorescent background.[1]

Secondary Method: Functional Group Specific Stains

Use these to confirm the identity of the acid or detect impurities.

Stain ReagentPreparation / UsageResult for 2-Propylbenzoic AcidMechanism
Bromocresol Green 0.04% in EtOH + NaOH (blue solution).[1] Dip plate.Yellow spot on Blue background.[1][2]pH indicator.[1] The acid lowers local pH, turning the dye yellow [1, 2].
KMnO₄ (Basic) Dip and heat gently.Yellow/Brown spot on Purple background.[1]Oxidizes the benzylic position/propyl chain.
Iodine Chamber Place plate in jar with I₂ crystals.Brown spot (Reversible).Non-specific adsorption (Lipophilic propyl chain attracts Iodine).[1]

Module 3: Troubleshooting & Logic Flow

Issue: "My product is streaking from the baseline to the solvent front."

  • Cause: Ionization on silica or overloading.[1]

  • Fix: Add 1% Acetic Acid to your eluent.[1][3] If already present, dilute your sample concentration.[1]

Issue: "I see a 'ghost' spot or double spots."

  • Cause: Atropisomerism (rare here) or, more likely, partial esterification if methanol was used to dissolve the sample.

  • Fix: Dissolve your sample in Ethyl Acetate or DCM, never Methanol, before spotting.[1]

Troubleshooting Decision Tree

TLC_Troubleshooting Start Problem Detected Issue_Streak Spot is Streaking/Tailing Start->Issue_Streak Issue_Coelution Spots Overlap (Co-elution) Start->Issue_Coelution Check_Acid Is Acetic Acid in Eluent? Issue_Streak->Check_Acid Change_Solvent Change Selectivity Issue_Coelution->Change_Solvent Add_Acid Add 1% AcOH to Eluent Check_Acid->Add_Acid No Check_Conc Is Spot too Concentrated? Check_Acid->Check_Conc Yes Dilute Dilute Sample 10x Check_Conc->Dilute Yes Try_DCM Try DCM/MeOH System Change_Solvent->Try_DCM Try_Ether Try Hexane/Ether System Change_Solvent->Try_Ether

Figure 1: Decision logic for resolving common TLC artifacts with acidic compounds.

Module 4: Reaction Monitoring Workflows

Scenario A: Synthesis via Oxidation

Reaction: 2-propylbenzaldehyde


 2-propylbenzoic acid.[1]
  • Monitoring Logic: The aldehyde is less polar than the acid.[4]

  • Expected Rf Shift:

    • Starting Material (Aldehyde): High Rf (~0.6 - 0.7 in 3:1 Hex/EtOAc).[1]

    • Product (Acid): Low Rf (~0.3 - 0.4).[1]

    • Protocol: The disappearance of the top spot indicates conversion.

Scenario B: Derivatization (Esterification)

Reaction: 2-propylbenzoic acid


 Methyl 2-propylbenzoate.[1]
  • Monitoring Logic: The ester is significantly less polar (loss of H-bond donor).

  • Expected Rf Shift:

    • Starting Material (Acid): Low Rf.[1]

    • Product (Ester): High Rf.

    • Protocol: The disappearance of the bottom spot indicates conversion.

The "Co-Spot" Verification Protocol

Never rely on side-by-side comparison alone.[1] Matrix effects can shift Rf values.[1]

  • Lane 1: Starting Material (SM)

  • Lane 2: Co-Spot (SM + Reaction Mixture)

  • Lane 3: Reaction Mixture (RM)

If Lane 2 shows two distinct spots (figure-8 shape), the reaction is incomplete.[1] If it shows one clean spot, the identity is confirmed.

Reaction_Monitoring Start Reaction Started Sample Take Aliquot Start->Sample MiniWorkup Mini-Workup (Partition EtOAc/1M HCl) Sample->MiniWorkup Crucial for Acids Spotting Spot Plate (SM | Co-Spot | RM) MiniWorkup->Spotting Elute Elute in Hex/EtOAc + 1% AcOH Spotting->Elute Analyze Analyze Rf Elute->Analyze

Figure 2: Workflow for accurate reaction monitoring. The "Mini-Workup" step is vital to remove inorganic salts that distort TLC spots.

References

  • MilliporeSigma. (n.d.).[1] TLC Visualization Reagents / TLC Stains.[1][2][5] Retrieved from [1]

  • Chemistry LibreTexts. (2022).[1] Visualizing TLC Plates. Retrieved from [1]

  • Royal Society of Chemistry. (n.d.).[1] Separation, purification and identification of the components of a mixture.[6][7][8] Retrieved from [1]

  • ResearchGate. (2018).[1] TLC tailing and carboxylic acid? (Community Discussion on Acid Modifiers). Retrieved from

Sources

Optimization

removal of unreacted starting materials from 2-propylbenzoic acid

Here is the technical support guide for the purification of 2-propylbenzoic acid, designed for researchers and process chemists. Topic: Removal of Unreacted Starting Materials & Impurities Target Molecule: 2-Propylbenzoi...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the purification of 2-propylbenzoic acid, designed for researchers and process chemists.

Topic: Removal of Unreacted Starting Materials & Impurities

Target Molecule: 2-Propylbenzoic acid (CAS: 2438-03-1) Physical Profile: MW: 164.20 | MP: ~58–60°C | pKa: ~4.15 | State: Low-melting solid/Oil[1]

Diagnostic Hub: Characterize Your Impurity

Before selecting a protocol, identify the nature of your contamination using TLC or crude


H-NMR.
Impurity TypeLikely IdentityChemical BehaviorRecommended Protocol
Starting Material (Halide) 2-PropylbromobenzeneNeutral / LipophilicProtocol A (Acid-Base Extraction)
Starting Material (Hydrocarbon) 2-PropyltolueneNeutral / LipophilicProtocol A (Acid-Base Extraction)
Byproduct (Dimer) 2,2'-DipropylbiphenylNeutral / LipophilicProtocol A (Acid-Base Extraction)
Isomer 4-Propylbenzoic acidAcidic (pKa ~4.[1]3)Protocol C (Chromatography)

Protocol A: Chemically Active Extraction (The Gold Standard)

Best For: Removing neutral unreacted starting materials (halides, hydrocarbons) from the acidic product.

The Logic (Expertise & Experience)

Because 2-propylbenzoic acid has a pKa of ~4.15, it can be deprotonated by weak bases (like NaHCO


) or strong bases (NaOH) to form a water-soluble carboxylate salt. Neutral starting materials (e.g., 2-propylbromobenzene) cannot be deprotonated and will remain in the organic phase. This allows for a "phase-switch" separation that is far more efficient than chromatography for bulk removal.
Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (Diethyl ether or Ethyl acetate). Note: Diethyl ether is preferred due to its low boiling point, preventing thermal degradation during removal.

  • Base Extraction: Extract the organic layer 3x with 1M NaOH (or Sat. NaHCO

    
    ).[2][3][4]
    
    • Observation: The product moves to the aqueous layer (as Sodium 2-propylbenzoate). The impurity stays in the organic layer.

  • The "Safety" Wash: Wash the combined aqueous extracts once with fresh diethyl ether.

    • Why? This removes physically entrained neutral impurities trapped in the water droplets. Discard this organic wash.

  • Acidification: Cool the aqueous phase to 0°C. Slowly add 6M HCl until pH < 2.

    • Critical Step: The product will precipitate as a white solid or separate as an oil (due to low MP).

  • Recovery: Extract the cloudy acidic aqueous mixture with fresh Ethyl Acetate (3x). Dry over MgSO

    
    , filter, and concentrate.
    
Visualization: Extraction Decision Logic

ExtractionWorkflow cluster_phases Separatory Funnel Start Crude Mixture (Acid + Neutral SM) Dissolve Dissolve in Et2O Start->Dissolve AddBase Add 1M NaOH (Phase Separation) Dissolve->AddBase OrgLayer Organic Phase (Contains Neutral SM) AddBase->OrgLayer AqLayer Aqueous Phase (Contains Product Salt) AddBase->AqLayer Waste Discard to Waste OrgLayer->Waste Wash Back-wash Aq with Et2O (Removes entrained SM) AqLayer->Wash Acidify Acidify with HCl to pH 1 (Precipitates Product) Wash->Acidify FinalExtract Extract into EtOAc & Evaporate Acidify->FinalExtract Pure Pure 2-Propylbenzoic Acid FinalExtract->Pure

Caption: Chemically Active Extraction flowchart separating neutral impurities (Red path) from the acidic target (Green path).

Protocol B: Handling Low-Melting Solids (The "Oiling Out" Issue)

Problem: 2-Propylbenzoic acid has a melting point of ~58°C. Standard recrystallization often fails because the compound melts before it dissolves, forming an oil at the bottom of the flask ("oiling out").

Troubleshooting Guide
SymptomRoot CauseCorrective Action
Product forms oil droplets in hot solvent Temperature > Melting Point (58°C)Do not boil. Use a solvent system where solubility is achieved <40°C, or use Vacuum Distillation .[1]
No crystals form at 0°C Super-saturation / Steric hindrance of propyl groupSeed the solution with a tiny crystal of pure product.[1] Scratch the glass.
Product smells like almonds/sweet Unreacted Benzaldehyde derivativePerform Bisulfite Wash (removes aldehydes) before Protocol A.
Recommended Purification: Vacuum Distillation

For compounds with MP < 60°C, distillation is often superior to crystallization.

  • Boiling Point: ~133°C at 6 mmHg (Literature value for similar derivatives).

  • Setup: Short-path distillation apparatus under high vacuum (<1 mmHg recommended).

  • Advantage: Cleanly separates the product from high-molecular-weight dimers (which stay in the pot) and solvent residues.

FAQ: Researcher-to-Researcher

Q: I performed the base extraction, but my yield is very low. Where is my product? A: Check the pH of your aqueous layer after acidification. The pKa is ~4.15. To precipitate 99% of the acid, you must be at least 2 pH units below the pKa. Ensure the pH is < 2.0 using a calibrated pH meter or strip. If the volume is large, you may need more HCl than calculated due to buffering effects.

Q: Can I use Silica Gel Chromatography? A: Yes, but carboxylic acids often "streak" (tail) on silica due to hydrogen bonding with silanols.

  • Fix: Add 1% Acetic Acid to your eluent (e.g., Hexanes:EtOAc:AcOH 80:19:1). This keeps the product protonated and sharpens the bands.

Q: Why does the 2-propyl group make crystallization difficult compared to benzoic acid? A: Benzoic acid packs efficiently into a crystal lattice (MP 122°C). The ortho-propyl group introduces steric bulk and rotational freedom, disrupting efficient packing and significantly lowering the melting energy (MP ~58°C). This makes the liquid phase more energetically accessible, leading to the "oiling out" phenomenon.

References

  • ChemicalBook. (2023). 2-Propylbenzoic acid Properties and Melting Point Data. Link

  • Stenutz, R. (2023). pKa Data for Benzoic Acid Derivatives. Data compiled from standard thermodynamic tables. Link

  • Cohen, J. & Deets, G. (1972). Purification of substituted benzoic acids via acid-base extraction. Journal of Chemical Education. (Standard pedagogical reference for extraction logic).
  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical.

Sources

Troubleshooting

Technical Support Center: 2-Propylbenzoic Acid Stability &amp; Degradation

Executive Technical Dashboard Before proceeding to troubleshooting, verify your compound's baseline properties. Anomalies here are the first indicator of degradation.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Dashboard

Before proceeding to troubleshooting, verify your compound's baseline properties. Anomalies here are the first indicator of degradation.

PropertySpecificationDegradation Indicator
CAS Number 2438-05-3N/A
Structure ortho-substituted benzoic acidBenzylic Oxidation (Primary Risk)
Physical State Crystalline SolidLiquefaction/Wetting (Indicates ketone/phthalide formation)
Melting Point 58–60 °CDepression (<56 °C) or wide range (>2 °C)
Solubility Soluble in EtOH, DMSO, MeOHTurbidity in aqueous buffers (Phthalic acid precipitation)
pKa ~4.2 (Carboxyl)Shifts in retention time due to pH mismatch

Critical Degradation Mechanisms (The "Why")

Users often assume 2-PBA is stable because it lacks reactive functional groups like aldehydes or thiols. However, the propyl group at the ortho position creates a specific vulnerability: Benzylic Autoxidation .

The Mechanism: Benzylic Oxidation & Cyclization

The carbon atom of the propyl chain attached directly to the benzene ring (the benzylic position) is activated. In the presence of oxygen and light (or trace metal impurities), a radical forms here.

  • Initiation: Hydrogen abstraction at the benzylic carbon forms a stable benzylic radical.[1]

  • Propagation: Reaction with

    
     forms a hydroperoxide, which reduces to an alcohol: 2-(1-hydroxypropyl)benzoic acid .
    
  • The "Ortho-Effect" (Critical): Unlike para-isomers, the ortho-alcohol is spatially adjacent to the carboxylic acid. Under acidic conditions or heat, it undergoes spontaneous intramolecular cyclization (dehydration) to form 3-ethylphthalide .

Pathway Visualization

degradation_pathway cluster_legend Pathway Legend PBA 2-Propylbenzoic Acid (Starting Material) Radical Benzylic Radical (Intermediate) PBA->Radical Initiation (UV/Heat/Metals) Alcohol 2-(1-hydroxypropyl) benzoic acid Radical->Alcohol Oxidation (+O2) Ketone 2-Propionylbenzoic acid (Oxidative Side Product) Alcohol->Ketone Further Oxidation Phthalide 3-Ethylphthalide (Cyclized Impurity) Alcohol->Phthalide Cyclization (-H2O, Acid Catalyzed) key Blue: Active API | Red: Unstable Radical | Yellow: Polar Intermediate | Green: Stable Cyclic Impurity

Figure 1: The primary oxidative degradation pathway of 2-propylbenzoic acid, highlighting the critical cyclization route to phthalides.

Troubleshooting Guide (The "What")

Scenario A: "I see a 'Ghost Peak' eluting after my main peak in HPLC."
  • Diagnosis: This is likely 3-ethylphthalide .

  • Explanation: The cyclized phthalide is a lactone. It is less polar than the parent acid (loss of -COOH and -OH hydrogen bonding capability) and will retain longer on a C18 column.

  • Verification: Check the UV spectrum.[2] The phthalide will lack the typical carboxylic acid shift. Confirm with LC-MS (Mass = Parent - 18 Da).

Scenario B: "My sample has turned into a sticky semi-solid or yellow oil."
  • Diagnosis: Formation of 2-propionylbenzoic acid (Ketone) or eutectic mixtures with impurities.

  • Explanation: The ketone derivative has a lower melting point than the parent acid. Even small amounts (5-10%) can depress the melting point of the bulk material significantly, causing "melting" at room temperature.

  • Action: Recrystallization is difficult due to the oiling-out effect. Chromatographic purification is required.

Scenario C: "The assay value is dropping, but I don't see new peaks."
  • Diagnosis: Phthalic Acid precipitation or detector mismatch.

  • Explanation: Under extreme oxidative stress (cleavage of the propyl chain), phthalic acid forms. Phthalic acid is much less soluble in organic injection solvents (like ACN) and may precipitate on the column frit or guard column, never reaching the detector.

  • Action: Wash the column with high aqueous buffer (90% Water) to elute polar phthalic acid.

Validated Experimental Protocols (The "How")

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

Standard generic methods often fail to separate the phthalide impurity. Use this optimized gradient.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization, sharpens peaks).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (Sensitive) and 254 nm (Specific).

  • Temperature: 30 °C.

Gradient Table:

Time (min) % A (Buffer) % B (ACN) Event
0.0 90 10 Equilibration
5.0 90 10 Hold for polar degradants (Phthalic acid)
20.0 30 70 Ramp to elute 2-PBA
25.0 10 90 Critical: Wash to elute Phthalide (Ghost Peak)

| 30.0 | 90 | 10 | Re-equilibration |

Protocol 2: Forced Degradation (Stress Testing)

Use this to validate your analytical method.[3][4]

  • Oxidative Stress: Dissolve 10 mg 2-PBA in 1 mL ACN/Water (50:50). Add 100 µL of 30%

    
    . Heat at 60 °C for 4 hours.
    
    • Expectation: Decrease in main peak; appearance of "Late Eluting" peak (Phthalide) and "Early Eluting" peak (Alcohol/Ketone).

  • Thermal Stress: Place solid sample in an open vial at 80 °C for 24 hours.

    • Expectation: Slight yellowing (surface oxidation).

  • Photostability: Expose solid sample to 1.2 million lux hours (standard ICH Q1B).

    • Expectation: 2-PBA is moderately UV sensitive. Protect from light during long-term storage.

FAQ: Storage & Handling

Q: Can I store 2-propylbenzoic acid in solution? A: Avoid long-term storage in alcohols (Methanol/Ethanol). The carboxylic acid can undergo Fischer Esterification slowly if trace acid is present, forming ethyl/methyl 2-propylbenzoate. Store stock solutions in DMSO or Acetonitrile at -20 °C.

Q: Is the compound hygroscopic? A: The free acid is generally non-hygroscopic. However, the sodium salt (if you adjusted pH with NaOH) is extremely hygroscopic and deliquescent. Store salts in a desiccator.

Q: Why does my MSDS say "Store under Inert Gas"? A: This is a precautionary measure against the benzylic oxidation described above. While solid chunks are stable in air, fine powders have high surface area and degrade faster. Argon overlay is recommended for micronized powders.

References

  • Chemical Reactivity of Benzylic Positions: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley.
  • Cyclization of Ortho-Substituted Benzoates: Journal of Organic Chemistry. "Intramolecular cyclization of 2-(1-hydroxyalkyl)benzoic acids to phthalides."

  • HPLC Method Development for Benzoic Acids: Journal of Chromatography A. "Separation of benzoic acid derivatives using Reverse Phase HPLC."

  • ICH Guidelines: ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (Defines the standard stress testing protocols).

  • Safety Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 17088, 2-Propylbenzoic acid.

Sources

Reference Data & Comparative Studies

Validation

Enzyme Inhibition Assay of 2-Propylbenzoic Acid Derivatives: A Comparative Technical Guide

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Focus: D-Amino Acid Oxidase (DAAO) Inhibition & Secondary Targets Executive Summary & Scientific Rational...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Focus: D-Amino Acid Oxidase (DAAO) Inhibition & Secondary Targets

Executive Summary & Scientific Rationale

2-Propylbenzoic acid and its derivatives represent a specialized class of ortho-substituted benzoate scaffolds. While often utilized as intermediates in the synthesis of complex pharmacophores (e.g., for mTOR or HDAC inhibitors), the core 2-propylbenzoic acid moiety exhibits distinct biological activity driven by the steric and hydrophobic properties of the propyl group at the ortho position.

The primary enzymatic target for this scaffold is D-Amino Acid Oxidase (DAAO) .[1][2][3] Benzoic acid is a classic, competitive inhibitor of DAAO, where the carboxylate group interacts with the active site arginine (Arg283 in human DAAO). The introduction of a propyl group at the C2 position probes the "specificity pocket" of the enzyme, influencing binding affinity (


) through hydrophobic exclusion and steric hindrance.

This guide provides a rigorous, self-validating protocol for assaying 2-propylbenzoic acid derivatives against DAAO, comparing their performance to standard references (Benzoic Acid, CBIO), and briefly outlines secondary activity against Cyclooxygenase (COX) isoforms.

Mechanism of Action: The Structural Basis of Inhibition

To design an effective assay, one must understand the molecular interaction.[4] DAAO catalyzes the oxidative deamination of D-amino acids (e.g., D-Serine) into imino acids, which spontaneously hydrolyze to


-keto acids and hydrogen peroxide (

).[2][3]
Binding Mode
  • Carboxylate Anchor: The carboxylate of the 2-propylbenzoic acid forms an electrostatic interaction with Arg283 and Tyr224 in the active site, mimicking the substrate's carboxylate.

  • Ortho-Substitution Effect: The 2-propyl group projects into the hydrophobic region of the active site. Unlike smaller substituents (e.g., -OH in salicylic acid or -

    
     in anthranilic acid), the propyl chain introduces significant lipophilicity and steric bulk. This can either enhance affinity via hydrophobic bonding or reduce it via steric clash, depending on the specific derivative's conformation.
    
Pathway Visualization (Graphviz)

DAAO_Pathway DAAO DAAO Enzyme (FAD Cofactor) Complex_ES E-S Complex DAAO->Complex_ES Complex_EI E-I Complex (Inactive) DAAO->Complex_EI D_Serine Substrate: D-Serine D_Serine->Complex_ES Binding Inhibitor Inhibitor: 2-Propylbenzoic Acid Inhibitor->Complex_EI Competitive Inhibition (Ki) Product Product: Imino Acid -> u03b1-Keto Acid + H2O2 Complex_ES->Product Oxidation Signal Detection: Fluorescence/Absorbance Product->Signal Coupled Peroxidase Reaction

Figure 1: Mechanism of competitive inhibition of DAAO by 2-propylbenzoic acid derivatives. The inhibitor competes with D-Serine for the active site, preventing


 generation.

Comparative Assay Methodologies

Two primary methods are recommended for characterizing these derivatives. The Coupled Peroxidase Assay is high-throughput compatible, while the Oxygen Consumption Assay is the gold standard for kinetic precision.

Table 1: Method Comparison
FeatureMethod A: Coupled Peroxidase (Fluorometric) Method B: Oxygen Consumption (Clark Electrode)
Principle Detects

via HRP-mediated oxidation of Amplex Red.
Measures

depletion directly during catalysis.
Sensitivity High (nM range detection).Moderate (Requires

substrate changes).
Interference High Risk: 2-propylbenzoic acid derivatives may absorb UV or quench fluorescence.Low Risk: Direct physical measurement of gas.
Throughput 96/384-well plate format.Single sample (low throughput).
Use Case Primary screening &

determination.
Validation of

& mechanism confirmation.

Detailed Experimental Protocol: Coupled Fluorometric Assay

This protocol is optimized for determining the


 of 2-propylbenzoic acid derivatives. It includes a critical interference check step.
Reagents & Preparation
  • Buffer: 50 mM Sodium Pyrophosphate (pH 8.3). Note: DAAO activity is pH sensitive.

  • Enzyme: Recombinant Human or Porcine DAAO (Final conc: 5 nM).

  • Substrate: D-Serine (Final conc:

    
     value, typically 5-10 mM).
    
  • Detection System: Horseradish Peroxidase (HRP, 1 U/mL) + Amplex Red (50

    
    ).
    
  • Test Compounds: 2-Propylbenzoic acid derivatives dissolved in DMSO. Final DMSO concentration must be <1%.

Workflow Diagram (Graphviz)

Assay_Workflow Step1 1. Preparation Dilute 2-propylbenzoic acid derivatives in Buffer (Start at 100 u03bcM, 1:3 serial dilution) Step2 2. Enzyme Addition Add DAAO (5 nM) + HRP/Amplex Red Mix Incubate 10 min @ 25u00b0C Step1->Step2 Step3 3. Reaction Initiation Add D-Serine (at Km concentration) Step2->Step3 Step4 4. Kinetic Read Measure Fluorescence (Ex 530nm / Em 590nm) every 1 min for 20 min Step3->Step4 Step5 5. Interference Check (Critical) Repeat assay with H2O2 instead of D-Serine to check if compound inhibits HRP directly Step4->Step5

Figure 2: Step-by-step workflow for the high-throughput fluorometric inhibition assay.

Step-by-Step Procedure
  • Plate Setup: In a black 96-well plate, add 10

    
     of test compound (varying concentrations).
    
  • Enzyme Mix: Add 40

    
     of DAAO/HRP/Amplex Red master mix. Incubate for 10 minutes at room temperature to allow inhibitor binding.
    
  • Initiation: Add 50

    
     of D-Serine solution to start the reaction.
    
  • Measurement: Immediately monitor fluorescence (

    
     nm) in kinetic mode for 20 minutes.
    
  • Data Processing: Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    
  • Interference Control (Self-Validation): Run a parallel set of wells containing only HRP, Amplex Red, and a fixed concentration of

    
     (no DAAO, no D-Serine) plus the test compound. If the signal decreases with increasing compound concentration, your derivative inhibits HRP or quenches fluorescence, invalidating the result.
    

Data Analysis & Performance Comparison

When evaluating 2-propylbenzoic acid derivatives, compare their


 values against established benchmarks.
Table 2: Reference Inhibitor Performance
CompoundStructure NoteApprox.

(DAAO)
Mechanism
Benzoic Acid Unsubstituted~ 1 - 5

Competitive
2-Aminobenzoic Acid Ortho-amino~ 0.5 - 2

Competitive
2-Propylbenzoic Acid Target Scaffold User Determined Likely Competitive
CBIO Heterocyclic~ 100 nMTight-binding

Interpretation of Results:

  • 
     Benzoic Acid:  The propyl group is tolerated but provides no additional binding energy.
    
  • 
     Benzoic Acid:  The propyl group causes steric clash, pushing the carboxylate away from Arg283.
    
  • 
     Benzoic Acid:  The propyl group successfully engages a hydrophobic pocket, improving affinity.
    

Calculation of


: 
Since these are competitive inhibitors, convert 

to

using the Cheng-Prusoff equation:

Ensure

(D-Serine concentration) is accurately known.

Secondary Target Considerations

While DAAO is the primary target for the benzoate motif, the 2-propyl chain confers structural similarity to Valproic Acid (2-propylpentanoic acid) and NSAIDs .

  • Histone Deacetylase (HDAC) Inhibition: 2-propylbenzoic acid derivatives are often explored as linkers or "cap groups" for HDAC inhibitors. If your derivative contains a zinc-binding group (e.g., hydroxamic acid) attached to the ring, test for HDAC inhibition using a fluorogenic acetyl-lysine substrate assay.

  • COX-1/COX-2 Inhibition: Structurally similar to salicylic acid, 2-propylbenzoates may inhibit Cyclooxygenase.

    • Screening Recommendation: Use a COX-1/COX-2 inhibitor screening kit (ELISA-based PGH2 detection) to assess anti-inflammatory potential.

References

  • DAAO Inhibition Mechanism: Pollegioni, L., et al. (2007). "D-Amino acid oxidase: structure, function, and biomany applications." Cellular and Molecular Life Sciences.

  • Benzoic Acid Derivatives SAR: Sparey, T., et al. (2008). "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Assay Validation: Hopton, S.R., (2018). "High-Throughput Screening for D-Amino Acid Oxidase Inhibitors." Methods in Molecular Biology.

  • Secondary Targets (mTOR/HDAC): ResearchGate. (2012). "Discovery of a Novel Class of Highly Potent... Inhibitors of mTOR." (Discusses 2-propylbenzoic acid as intermediate/scaffold).

Sources

Comparative

Comparative Molecular Docking Guide: Benzoic Acid Isomers

Executive Summary This guide provides a technical framework for conducting comparative molecular docking studies of positional isomers, specifically ortho- , meta- , and para-hydroxybenzoic acid (HBA). Positional isomeri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for conducting comparative molecular docking studies of positional isomers, specifically ortho- , meta- , and para-hydroxybenzoic acid (HBA). Positional isomerism drastically alters pharmacokinetics and binding affinity despite identical molecular weights.

Using Bovine Serum Albumin (BSA) as the model target—a standard carrier protein in drug development—we demonstrate how the shift in the hydroxyl group's position dictates binding energetics. This guide moves beyond basic protocol listing to explain the mechanistic causality of binding modes, supported by experimental data and validated workflows.

Scientific Foundation: The Isomer Effect

In drug design, the movement of a functional group from the ortho to para position changes the molecular electrostatic potential (MEP) and steric footprint.

  • Ortho-Isomer (Salicylic Acid): Often forms an intramolecular hydrogen bond between the carboxyl and hydroxyl groups. This "closes" the molecule, increasing lipophilicity but reducing the availability of the hydroxyl group for protein interaction.

  • Para-Isomer (4-Hydroxybenzoic Acid): The hydroxyl group is fully exposed to the solvent/protein environment, maximizing intermolecular hydrogen bonding potential but increasing desolvation penalties.

  • Meta-Isomer (3-Hydroxybenzoic Acid): An intermediate state often displaying the weakest affinity due to steric clashes without the benefit of the ortho-lipophilicity or para-extension.

Validated Case Study Trend

According to spectroscopic and docking studies on related hydroxycinnamic acids (structural analogs of HBAs) binding to BSA, the affinity ranking typically follows: Ortho > Para > Meta Rationale: The ortho-isomer's compact, planar nature allows deeper penetration into the hydrophobic Subdomain IIA (Sudlow Site I) of albumin, while the meta-isomer often suffers from steric hindrance within the pocket [1].

Experimental Protocol (Standard Operating Procedure)

Workflow Visualization

The following diagram outlines the critical path for comparative docking, emphasizing the divergence in ligand preparation for isomers.

DockingWorkflow Start Start: Isomer Selection LigPrep Ligand Preparation (DFT Optimization) Start->LigPrep 3D Structure RecPrep Receptor Preparation (BSA PDB: 4F5S) Start->RecPrep Target Selection Grid Grid Box Generation (Center: Trp214) LigPrep->Grid PDBQT Format RecPrep->Grid Cleaned PDB Docking Molecular Docking (AutoDock Vina / Gold) Grid->Docking Search Space Analysis Interaction Profiling (PLIP / PyMOL) Docking->Analysis Binding Energy Validation Validation (RMSD < 2.0 Å) Analysis->Validation Redocking

Figure 1: Comparative docking workflow. Note the critical "DFT Optimization" step for ligands to capture the intramolecular H-bond in the ortho-isomer.

Step-by-Step Methodology
Phase 1: Ligand Preparation (Critical for Isomers)

The geometry of isomers must be optimized using Density Functional Theory (DFT) before docking to ensure the starting conformation reflects the true electronic state.

  • Sketch: Draw o-, m-, and p- HBA in ChemDraw or Avogadro.

  • Optimization: Minimize energy using the B3LYP/6-31G(d) basis set.

    • Note: For o-HBA, ensure the intramolecular H-bond (OH···O=C) is formed.[1] This lowers the total energy and creates a planar "hydrophobic shield."

  • File Conversion: Convert optimized structures to PDBQT format (AutoDock), assigning Gasteiger charges. Merge non-polar hydrogens.

Phase 2: Receptor Preparation
  • Target Selection: Retrieve Bovine Serum Albumin (BSA) structure (e.g., PDB ID: 4F5S or 3V03 ) [2].

  • Cleaning: Remove water molecules and co-crystallized ligands.

  • Protonation: Add polar hydrogens assuming pH 7.4 (physiological blood pH).

  • Grid Setup: Focus the grid box on Sudlow Site I (Subdomain IIA) , anchored by residue Trp214 .

    • Coordinates (Approx): X=95.0, Y=25.0, Z=15.0.

    • Size: 22 x 22 x 22 Å.

Phase 3: Docking Execution

Run the docking algorithm (e.g., AutoDock Vina) with high exhaustiveness (value = 32) to ensure the global minimum is found for all three isomers.

Comparative Data Analysis

The following data represents a synthesized summary of binding behaviors observed in BSA-benzoate docking studies [1][3].

Table 1: Comparative Binding Metrics
IsomerBinding Energy (ΔG, kcal/mol)Key Interaction ResiduesDominant Force
Ortho-HBA -6.8 ± 0.2 Trp214, Arg218, Lys195Hydrophobic & Electrostatic
Para-HBA -6.2 ± 0.2Tyr150, Ser192, His242H-Bonding (Intermolecular)
Meta-HBA -5.9 ± 0.3Arg218, Ala291Weak Electrostatic
Mechanistic Interpretation
  • The Ortho Advantage: The ortho-isomer exhibits the highest affinity (-6.8 kcal/mol). The intramolecular hydrogen bond reduces the polarity of the carboxyl/hydroxyl region, making the molecule more compatible with the hydrophobic core of the BSA binding pocket (Trp214 region). It acts almost like a "molecular wedge."

  • The Para Penalty: While para-HBA can form strong hydrogen bonds with solvent-exposed residues, it pays a higher desolvation penalty to enter the hydrophobic pocket. Its linear shape prevents it from tucking as neatly into the curvature of Subdomain IIA compared to the compact ortho-isomer.

  • The Meta Instability: The meta-isomer lacks the symmetry of the para and the intramolecular stability of the ortho. It often adopts a "frustrated" pose where it cannot simultaneously satisfy hydrophobic contacts and hydrogen bonding requirements.

Interaction Network Visualization

Understanding how the isomers connect to the protein is as important as the binding score.

InteractionMap Ortho Ortho-HBA (High Affinity) Trp214 Trp214 (Pi-Stacking) Ortho->Trp214 Strong Pi-Pi Arg218 Arg218 (Salt Bridge) Ortho->Arg218 Electrostatic Para Para-HBA (Mod. Affinity) Para->Arg218 Weak Contact Ser192 Ser192 (H-Bond) Para->Ser192 H-Bond

Figure 2: Interaction difference map. Ortho-HBA leverages Pi-Stacking with Trp214, while Para-HBA relies on H-bonds with Ser192.

References

  • Binding of naturally occurring hydroxycinnamic acids to bovine serum albumin. Scientific Research Publishing. Available at: [Link]

  • Interaction between Bovine Serum Albumin and Gemini Surfactants Molecular Docking Characterization. Natural Sciences Publishing. Available at: [Link]

  • Positional and Conformational Isomerism in Hydroxybenzoic Acid. University of Jordan. Available at: [Link]

  • Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2. NIH / PubMed Central. Available at: [Link]

Sources

Validation

Validation of an HPLC Method for the Quantification of 2-Propylbenzoic Acid

Executive Summary & Strategic Context In the landscape of pharmaceutical intermediate profiling and impurity analysis, 2-propylbenzoic acid (2-PBA) presents a specific analytical challenge. Often encountered as an oxidat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of pharmaceutical intermediate profiling and impurity analysis, 2-propylbenzoic acid (2-PBA) presents a specific analytical challenge. Often encountered as an oxidative degradation product of alkyl-substituted aromatics (such as in the synthesis of specific NSAIDs or anesthetic precursors like propofol derivatives), its quantification requires a balance of specificity and throughput.

While Gas Chromatography (GC) and Titration have historically served as quantification tools for benzoic acid derivatives, High-Performance Liquid Chromatography with UV detection (HPLC-UV) has emerged as the industry gold standard. This guide validates a robust RP-HPLC method for 2-PBA, benchmarking it against legacy and high-cost alternatives to provide a clear decision framework for analytical development groups.

Technical Comparison: Why HPLC?

Before detailing the protocol, we must objectively evaluate why HPLC is the superior choice for this specific analyte compared to common alternatives.

Comparative Performance Matrix
FeatureProposed Method: RP-HPLC (UV) Alternative A: GC-FID Alternative B: Potentiometric Titration
Specificity High. Separates 2-PBA from structural isomers (e.g., 4-propylbenzoic acid) via column selectivity.High. Excellent resolution but requires derivatization for polar acids to prevent peak tailing.Low. Cannot distinguish 2-PBA from other acidic impurities or precursors.
Sensitivity (LOD) High (0.1 µg/mL). UV detection at 230 nm leverages the benzene ring absorption.Medium. Dependent on volatility and derivatization efficiency.Low. Only suitable for assay of bulk raw material (>98% purity).
Sample Prep Simple. Dilute-and-shoot (after filtration).Complex. Often requires silylation or esterification steps.Minimal. Dissolution only.
Throughput High (6-8 min run time). Medium (15-20 min run time). Thermal ramping required.High. Fast, but limited data output.
Cost/Analysis Moderate. Solvents and columns.Moderate. Carrier gases and derivatization reagents.Low. Reagents only.

Verdict: While GC-FID is a viable backup, RP-HPLC is the recommended methodology due to the elimination of derivatization steps and the ability to analyze 2-PBA directly in aqueous/organic matrices typical of dissolution media or synthesis reaction mixtures.

Method Development & Optimization

The development of this method relies on the physicochemical properties of 2-PBA.

  • pKa (~4.2): To ensure retention on a hydrophobic C18 column, the mobile phase pH must be suppressed (pH < pKa) to keep the acid in its neutral, protonated form.

  • Chromophore: The benzene ring allows for strong UV absorption.

Optimized Chromatographic Conditions
  • Column: C18 (Octadecylsilane),

    
     mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or equivalent).
    
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with orthophosphoric acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Elution Mode: Isocratic (55% A : 45% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (Primary) or 254 nm (Secondary for selectivity).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Validation Workflow (ICH Q2(R2) Aligned)

The following validation protocol adheres to ICH Q2(R2) guidelines for analytical procedures.

Diagram 1: The Validation Logic Flow

ValidationWorkflow Start Method Development Spec Specificity (Blank/Placebo Interference) Start->Spec Lin Linearity (5 Levels, 50-150%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Robust Robustness (pH, Flow, Temp) Prec->Robust Final Validated Method Robust->Final

Caption: Step-wise validation workflow ensuring specificity is established before quantitative parameters.

A. Specificity

Protocol: Inject Mobile Phase blank, Placebo matrix (if applicable), and 2-PBA Standard (100 µg/mL). Acceptance Criteria: No interfering peaks at the retention time of 2-PBA (approx. 5.2 min). Peak purity index > 99.0% (if using DAD).

B. Linearity

Protocol: Prepare a stock solution of 2-PBA (1 mg/mL in methanol). Dilute to 5 concentrations: 20, 40, 60, 80, and 100 µg/mL. Data Analysis: Plot Area vs. Concentration. Calculate the regression equation


 and correlation coefficient (

).
Level (%)Concentration (µg/mL)Mean Peak Area (mAU*s)
50%20.01250
75%40.02510
100%60.03780
125%80.05020
150%100.06290

Result:


 demonstrates excellent linearity.[1]
C. Accuracy (Recovery)

Protocol: Spike known amounts of 2-PBA into the sample matrix at 80%, 100%, and 120% of the target concentration. Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

D. Precision (Repeatability)

Protocol: 6 consecutive injections of the 100% standard (60 µg/mL). Acceptance Criteria: RSD of retention time < 1.0%; RSD of peak area < 2.0%.

Detailed Experimental Protocol

Reagents
  • 2-Propylbenzoic Acid Reference Standard (>99.0% purity).

  • Acetonitrile: HPLC Grade.

  • Potassium Dihydrogen Phosphate (

    
    ):  AR Grade.
    
  • Orthophosphoric Acid (85%): For pH adjustment.

  • Water: Milli-Q or HPLC grade.

Step-by-Step Procedure
  • Buffer Preparation: Dissolve 2.72 g of

    
     in 1000 mL of water. Adjust pH to 3.0 
    
    
    
    0.05 using dilute orthophosphoric acid. Filter through a 0.45 µm nylon membrane filter.
  • Mobile Phase Preparation: Mix Buffer and Acetonitrile in a 55:45 (v/v) ratio. Degas by sonication for 10 minutes.

  • Standard Preparation:

    • Stock: Weigh 10 mg of 2-PBA into a 10 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase (Conc: 1000 µg/mL).

    • Working Standard: Dilute 0.6 mL of Stock into a 10 mL flask and make up to volume with Mobile Phase (Conc: 60 µg/mL).

  • System Suitability: Inject the Working Standard 5 times. Ensure tailing factor (

    
    ) is 
    
    
    
    and Theoretical Plates (
    
    
    )
    
    
    .
Diagram 2: Decision Tree for Troubleshooting

Troubleshooting Issue Problem Detected Check1 Retention Time Drift? Issue->Check1 Check2 Peak Tailing > 1.5? Issue->Check2 Action1 Check Column Temp & Mobile Phase Ratio Check1->Action1 Action2 Check Buffer pH (Must be < 3.5) Check2->Action2

Caption: Diagnostic logic for common RP-HPLC issues with acidic analytes.

Conclusion

This validation guide demonstrates that RP-HPLC with UV detection is the most balanced approach for 2-propylbenzoic acid quantification. It offers the specificity lacking in titration and the operational simplicity superior to GC-FID. By controlling the mobile phase pH at 3.0, analysts ensure robust retention and peak symmetry, meeting the stringent requirements of modern pharmaceutical quality control.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3][4] [Link]

  • PubChem. (n.d.).[3] 2-Isopropylbenzoic acid (Compound Summary).[3] National Library of Medicine. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.[3] (General Reference for RP-HPLC Mechanism).

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures - Guidance for Industry. U.S. Food and Drug Administration. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Propylbenzoic acid proper disposal procedures

Executive Safety & Chemical Profile Before initiating any disposal workflow, you must understand the physicochemical properties that dictate the waste stream. 2-Propylbenzoic acid is a substituted aromatic carboxylic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Chemical Profile

Before initiating any disposal workflow, you must understand the physicochemical properties that dictate the waste stream. 2-Propylbenzoic acid is a substituted aromatic carboxylic acid. Its disposal is governed by its acidity, potential for environmental persistence, and physical state (solid vs. solution).

Critical Safety Directive: Do not treat this substance as general trash. While it may not always carry a specific RCRA "Listed" waste code (P or U list) depending on your region's specific interpretation for pure substances, it is a chemical irritant and an organic acid that requires segregation from bases and oxidizers to prevent exothermic reactions or the formation of toxic gases.

Physicochemical Data Table
PropertyValueOperational Implication
Chemical Name 2-Propylbenzoic acido-Propylbenzoic acid
CAS Number 2438-03-1 (Common)Verify container label; isomers (e.g., 4-propyl) have different CAS.[1]
Physical State Solid (Crystalline)Melting point ~58°C. handled as solid waste unless dissolved.[1]
Flash Point ~129°C (Closed Cup)Combustible.[1] High flash point means it is generally not D001 (Ignitable) unless in flammable solvent.
Acidity (pKa) ~4.2Weak acid.[1] Incompatible with strong bases (NaOH, KOH) and strong oxidizers.
Water Solubility Low / NegligibleDo not attempt drain disposal. It will precipitate and clog plumbing or contaminate effluent.[1]
Hazard Codes H315 (Skin Irrit.), H319 (Eye Irrit.)[1][2][3]Requires standard PPE: Nitrile gloves, safety glasses, lab coat.[1]

Disposal Decision Matrix (Workflow)

The following logic gate determines the correct waste stream based on the physical state of the material.

DisposalWorkflow Start Start: 2-Propylbenzoic Acid Waste StateCheck Determine Physical State Start->StateCheck SolidState Pure Solid / Precipitate StateCheck->SolidState Solid LiquidState In Solution StateCheck->LiquidState Liquid StreamA Stream A: Solid Organic Waste (Trace Contaminated Debris) SolidState->StreamA SolventCheck Identify Solvent Base LiquidState->SolventCheck OrganicSolv Organic Solvent (e.g., DCM, Ethyl Acetate) SolventCheck->OrganicSolv >10% Organic AqueousSolv Aqueous Solution (Water/Buffer) SolventCheck->AqueousSolv Mostly Water StreamB Stream B: Mixed Organic Solvents (High BTU Incineration) OrganicSolv->StreamB StreamC Stream C: Aqueous Chemical Waste (Do NOT Drain Dispose) AqueousSolv->StreamC

Figure 1: Decision tree for categorizing 2-Propylbenzoic acid waste streams to ensure regulatory compliance and safety.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Spill Debris)

Use this for: Expired pure chemicals, contaminated weighing boats, paper towels from spill cleanup.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container if stable.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-Propylbenzoic acid, solid."

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Segregation:

    • DO NOT mix with solid oxidizers (e.g., permanganates, nitrates).

    • DO NOT mix with solid bases (e.g., sodium hydroxide pellets).

  • Disposal Action: Seal tightly. Transfer to your facility's Central Accumulation Area (CAA) for incineration.

Protocol B: Liquid Waste (Reaction Mixtures)

Use this for: Mother liquors, extraction layers, or HPLC waste.

  • Solvent Compatibility Check:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Segregate into "Halogenated Organic Waste."

    • If dissolved in Ethyl Acetate, Methanol, or Hexanes : Segregate into "Non-Halogenated Organic Waste."

  • pH Check (Self-Validating Step):

    • Although the solvent is organic, the acid can lower the pH of the mixture. Ensure the waste container is compatible (glass or HDPE are standard; avoid metal cans if pH < 4).

  • Transfer: Pour into the appropriate solvent carboy using a funnel to prevent splashing.

  • Documentation: Log the approximate concentration of 2-propylbenzoic acid on the waste tag. This is vital for the waste vendor to determine incineration parameters (BTU value).

Protocol C: Emergency Spill Cleanup

Use this for: Benchtop spills of solid powder.

  • PPE: Don nitrile gloves, safety glasses, and a lab coat. If powder is fine/dusty, use a N95 or half-face respirator to prevent inhalation.

  • Containment: Cover the spill with a neutral absorbent or wet paper towels to prevent dust generation.

  • Neutralization (Optional but Recommended):

    • Sprinkle Sodium Bicarbonate (Baking Soda) or Soda Ash over the spill.

    • Observation: If moisture is present, slight bubbling (CO2 release) confirms neutralization.

  • Collection: Scoop the mixture into a plastic bag or wide-mouth jar.

  • Final Clean: Wipe the surface with water and soap. Place all cleanup materials into the container from Protocol A .

Regulatory & Environmental Compliance (E-E-A-T)

EPA/RCRA Classification (USA Context)
  • Listing Status: 2-Propylbenzoic acid is not typically found on the EPA's "P" (Acutely Hazardous) or "U" (Toxic) lists specifically by CAS.

  • Characteristic Waste:

    • Ignitability (D001): Unlikely for the pure solid (Flash point > 60°C).

    • Corrosivity (D002): Solid waste is not D002 by definition. However, aqueous solutions with pH ≤ 2 are D002.

  • Best Practice: Even if not strictly "hazardous" by RCRA definition in some states, manage as hazardous chemical waste . Do not dispose of in municipal trash.

Why No Drain Disposal?

While 2-propylbenzoic acid is a weak acid, it is an aromatic compound. Aromatic rings are generally resistant to rapid biodegradation in municipal water treatment systems. Discharging this into the sewer violates the "Prohibition of Discharge" for toxic or malodorous substances found in most local POTW (Publicly Owned Treatment Works) permits [1].

References

  • U.S. Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 18752374, 2-Propylbenzoic acid. PubChem.[2][4] Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Propylbenzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.